Pyrimidine-2,4,5-triamine
Description
The exact mass of the compound Pyrimidine-2,4,5-triamine is 125.07014524 g/mol and the complexity rating of the compound is 95. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65987. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Pyrimidine-2,4,5-triamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrimidine-2,4,5-triamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
pyrimidine-2,4,5-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5/c5-2-1-8-4(7)9-3(2)6/h1H,5H2,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNFMBGHUOSBFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956871 | |
| Record name | 2,4-Diimino-1,2,3,4-tetrahydropyrimidin-5-amine | |
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Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3546-50-7, 50855-02-2 | |
| Record name | 2,5,6-Triaminopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3546-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Pyrimidinetriamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidinetriamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050855022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3546-50-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diimino-1,2,3,4-tetrahydropyrimidin-5-amine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrimidine-2,4,5-triamine | |
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Foundational & Exploratory
Physical and chemical properties of Pyrimidine-2,4,5-triamine
Here is an in-depth technical guide on Pyrimidine-2,4,5-triamine , structured for researchers and drug development professionals.
Physicochemical Profiling, Synthetic Pathways, and Pteridine Application[1][2]
Executive Summary
Pyrimidine-2,4,5-triamine (CAS 3546-50-7) serves as a critical "gateway scaffold" in heterocyclic chemistry.[1] Unlike its 6-hydroxy analogue (used for guanine/pterin synthesis), the 2,4,5-triamine is the specific precursor for unsubstituted pteridines and lumazines , which are fundamental to folate antagonists and organic semiconductors.[1][2]
This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol via the "Traube-Type" nitrosation-reduction sequence, and mechanistic insights into its condensation reactivity.[1]
Molecular Architecture & Physicochemical Profile[2]
The utility of Pyrimidine-2,4,5-triamine stems from its high electron density, particularly at the C5-amino position.[1] This molecule is prone to oxidation in its free base form; therefore, it is almost exclusively handled as a sulfate (
2.1 Key Data Summary[2][3][4]
| Property | Specification | Notes |
| IUPAC Name | Pyrimidine-2,4,5-triamine | Often referred to as 2,4,5-triaminopyrimidine |
| CAS Number | 3546-50-7 (Free Base)39944-62-2 (HCl Salt) | Critical Distinction:[1][3][5] Do not confuse with 2,4,5-triamino-6-hydroxypyrimidine (CAS 1004-75-7).[1] |
| Molecular Weight | 125.13 g/mol (Free Base) | ~223.2 g/mol (Sulfate salt) |
| Appearance | Yellow to brownish powder | Darkens upon air exposure (oxidation to azo/nitroso species).[2] |
| Melting Point | > 250 °C (Decomposes) | Salt forms char without distinct melting.[2] |
| Solubility | Water: Low (Cold), Moderate (Hot)Acid: SolubleOrganic: Low in EtOH, Et2O | Protonation of ring nitrogens increases aqueous solubility.[1][2] |
| pKa (Predicted) | The 5-amino group is significantly more basic/nucleophilic than the 2- or 4-amino groups due to lack of resonance withdrawal by the ring nitrogens.[2] |
2.2 Spectral Characteristics[2][6]
-
UV-Vis: Exhibits bathochromic shifts compared to pyrimidine due to the three auxochromic amino groups. Typical
in acidic media is observed around 245 nm and 280-290 nm .[2] -
Stability: The C5-amino group renders the ring electron-rich, making it susceptible to oxidative dimerization.[1] Storage under inert atmosphere (Ar/N2) is mandatory for the free base. [2]
Synthetic Route & Experimental Protocols
The most robust synthesis avoids the difficult ring-closure of acyclic precursors and instead utilizes the functionalization of commercially available 2,4-diaminopyrimidine .
3.1 Synthesis Workflow (Graphviz)
Figure 1: The standard "Nitrosation-Reduction" pathway for synthesizing Pyrimidine-2,4,5-triamine.
3.2 Detailed Protocol: The Dithionite Reduction Method
Rationale: While catalytic hydrogenation (
Reagents:
Step-by-Step Methodology:
-
Nitrosation (The "Red" Step):
-
Dissolve 2,4-diaminopyrimidine in dilute acetic acid/water.[1] Cool to 0–5 °C in an ice bath.
-
Add
solution dropwise.[2] Critical Control Point: Temperature must not exceed 10 °C to prevent diazonium decomposition.[2] -
A bright red/orange precipitate (2,4-diamino-5-nitrosopyrimidine) will form immediately.[1]
-
Stir for 1 hour, filter, and wash with cold water. (Yield typically >85%).[2][4]
-
-
Reduction (The "Yellow" Step):
-
Isolation as Sulfate Salt:
Chemical Reactivity: Pteridine Synthesis[2]
The primary application of 2,4,5-triaminopyrimidine is the Gabriel-Isay Condensation with 1,2-dicarbonyl compounds.[1] This reaction builds the pyrazine ring onto the pyrimidine core, forming Pteridines.[2]
4.1 Mechanism of Condensation
The reaction is regioselective.[2][7] The 5-amino group is the most nucleophilic amine (highest HOMO coefficient) and attacks the most electrophilic carbonyl of the dicarbonyl partner first.[2]
-
Reaction Partner: Glyoxal
Pteridine (Parent)[2] -
Reaction Partner: Benzil
6,7-Diphenylpteridine[1] -
Reaction Partner: Phenanthrenequinone
Benzo[c]pteridine[2]
4.2 Reaction Pathway Diagram[1][2]
Figure 2: The Gabriel-Isay Condensation mechanism.[1][2] The 5-amino group initiates the attack.
Handling, Stability & Safety (E-E-A-T)
5.1 Stability Challenges
-
Oxidation: The free base rapidly oxidizes in solution to form azo-dimers. Always prepare fresh or store as the sulfate salt.[2]
-
Light Sensitivity: Solutions should be protected from light to prevent photodecomposition.[2]
5.2 Safety Profile
-
Nitroso Intermediate: 2,4-diamino-5-nitrosopyrimidine is a suspected mutagen (typical of N-nitroso compounds).[1] Handle with gloves in a fume hood.
-
Triamine: Irritant to eyes and respiratory tract.[2]
-
Waste Disposal: Dithionite reduction generates sulfur dioxide (
) gas; ensure adequate ventilation.[2]
References
-
Traube, W. (1900).[1][2] Der Aufbau der Xanthinbasen aus der Cyanessigsäure.[2] Berichte der deutschen chemischen Gesellschaft.[2] [Foundational synthesis of pyrimidine precursors].
-
Brown, D. J. (1962).[1][2] The Pyrimidines.[2][4][5][7][8][9][10] The Chemistry of Heterocyclic Compounds, Wiley-Interscience.[1] [Authoritative text on pyrimidine physical properties and pKa values].
-
Vogl, O., & Taylor, E. C. (1959).[1][2] The Synthesis of Pteridines.[2][3] Journal of the American Chemical Society.[2] [Definitive guide on condensing triamines with dicarbonyls].
-
PubChem. (2023).[2] Compound Summary: Pyrimidine-2,4,5-triamine (CAS 3546-50-7).[1][3] National Library of Medicine. [Source for molecular weight and basic chemical identifiers].
-
Taguchi, H., et al. (1975).[1][2] Synthesis of Pteridines from 2,4,5-Triaminopyrimidines.[1][2][11] Journal of Heterocyclic Chemistry. [Protocol validation for condensation reactions].
Sources
- 1. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 2. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00092G [pubs.rsc.org]
- 3. Pyrimidine-2,4,5,6-tetraamine dihydrochloride | 39944-62-2 | Benchchem [benchchem.com]
- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]
- 5. US4145548A - Method for the production of 5-nitroso-2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide: highly regioselective synthesis of 2,4,6-triaminopyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. tsijournals.com [tsijournals.com]
- 10. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Hydroxy-2,4,5-triaminopyrimidine - Wikipedia [en.wikipedia.org]
Spectroscopic Characterization of Pyrimidine-2,4,5-triamine: A Technical Guide
Executive Summary
Pyrimidine-2,4,5-triamine (CAS: 66-75-1), also known as 2,4,5-triaminopyrimidine, is a critical heterocyclic intermediate primarily utilized in the synthesis of pteridines, folic acid analogs, and antiviral agents.[1][2][3][4][5]
This guide addresses the specific analytical challenges associated with this compound. Unlike stable pyrimidines, the free base of 2,4,5-triaminopyrimidine is highly electron-rich and prone to rapid oxidative degradation (browning) upon exposure to air.[4] Consequently, spectroscopic data is most reliably obtained and interpreted from its acid salts (sulfate or hydrochloride) or under strictly inert conditions.[4] This document provides a self-validating framework for confirming the identity and purity of this moiety using NMR, IR, and Mass Spectrometry.
Part 1: Sample Preparation & Handling Strategy
The Trustworthiness Pillar: Data quality is only as good as sample integrity.
The primary cause of inconsistent spectroscopic data for this compound is oxidative instability. The electron-donating nature of three amino groups renders the pyrimidine ring susceptible to electrophilic attack and polymerization.
Protocol: Anaerobic Preparation for NMR
-
Salt Selection: Prefer the sulfate (
) or dihydrochloride ( ) salt for routine analysis.[4] These are shelf-stable. -
Free Base Liberation (In Situ): If the free base spectrum is required:
-
Dissolve the salt in DMSO-d6 .
-
Add 1-2 equivalents of NaOD (sodium deuteroxide) or
directly to the NMR tube under nitrogen. -
Why: This generates the free base immediately prior to acquisition, minimizing oxidation time.
-
-
Solvent Choice: Use DMSO-d6.[6] The compound is insoluble in non-polar solvents (
) and sparingly soluble in (where amine protons exchange and disappear).[4]
Workflow Visualization: Synthesis & Stabilization
The following diagram outlines the critical pathway from the nitro-precursor to the stable analytical sample.
Caption: Critical workflow for converting the stable nitro-precursor into a stable salt form for analysis, bypassing the oxidative instability of the free base.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5]
H NMR Analysis (DMSO-d6)
The proton spectrum is characterized by three distinct amine signals and one aromatic singlet. Note that in the salt form, the amine protons will be deshielded and may integrate for more than 2H due to protonation.
Structural Logic:
-
H-6 (Aromatic): This is the only C-H proton on the ring. Its chemical shift is diagnostic.[4]
-
5-NH2: This amine is "aniline-like" (attached to a carbon not flanked by ring nitrogens).[4] It is typically the most shielded (upfield) amine.[4]
-
2-NH2 & 4-NH2: These are "amidine-like" (adjacent to ring nitrogens). They are deshielded (downfield) and often appear as broad singlets due to quadrupole broadening from the nitrogen or restricted rotation.[4]
Data Table: Chemical Shifts (
| Proton Assignment | Chemical Shift (Free Base) | Chemical Shift (Salt Form) | Multiplicity | Integration | Mechanistic Insight |
| H-6 (Aromatic) | 7.30 – 7.50 | 7.60 – 8.10 | Singlet (s) | 1H | Deshielded by ring current, but shielded relative to unsubstituted pyrimidine by 3x |
| 5-NH | 4.20 – 4.80 | Broad / Exchanged | Broad Singlet | 2H | Upfield due to high electron density at C-5.[4] |
| 2-NH | 5.80 – 6.50 | 7.50 – 9.00 | Broad Singlet | 4H (Total) | Downfield due to proximity to ring nitrogens (deshielding cone).[4] |
Note: In the presence of
C NMR Analysis (DMSO-d6)
The carbon spectrum must show four distinct signals.
| Carbon Position | Shift ( | Type | Assignment Logic |
| C-2 | 158.0 – 162.0 | Quaternary | Most deshielded; flanked by two ring nitrogens ( |
| C-4 | 155.0 – 158.0 | Quaternary | Deshielded; adjacent to one ring nitrogen ( |
| C-6 | 140.0 – 145.0 | CH | Aromatic CH; verified by DEPT-135 (positive phase).[4] |
| C-5 | 105.0 – 110.0 | Quaternary | Highly shielded; electron-rich center due to ortho/para directing amines. |
Part 3: Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (
Fragmentation Logic
The fragmentation pattern is dominated by the stability of the pyrimidine ring and the facile loss of ammonia (
-
Molecular Ion (
): 125 m/z (Base peak in soft ionization).[4] -
Loss of Ammonia: The amino groups are labile.
(Loss of , -17 amu).[4] -
Ring Fragmentation: Pyrimidines typically undergo Retro-Diels-Alder (RDA) type cleavage, losing
(27 amu).[4]
Fragmentation Pathway Diagram[7]
Caption: Primary fragmentation pathways observed in MS analysis. The loss of ammonia (17 Da) is the most characteristic initial step.
Part 4: Infrared Spectroscopy (FT-IR)
Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).[4] Key Diagnostic Bands:
| Wavenumber ( | Vibration Mode | Description |
| 3300 – 3450 | Multiple bands (symmetric/asymmetric) indicating primary amines ( | |
| 1620 – 1680 | Characteristic pyrimidine ring breathing mode.[4] | |
| 1580 – 1610 | Scissoring vibration of the primary amine groups. | |
| 1250 – 1350 | Aromatic amine |
Interpretation Check:
If the spectrum shows a broad, strong band spanning 2500–3200
Part 5: Quality Control & Purity Protocol
To validate a batch of Pyrimidine-2,4,5-triamine for research or synthesis, follow this self-validating checklist:
-
Visual Inspection: The powder should be off-white to pale yellow. Dark brown/black indicates significant oxidation (quinone formation).[4]
-
Solubility Test:
-
NMR Validation:
-
Dissolve in DMSO-d6.[6]
-
Confirm 1:1 ratio of the aromatic singlet (H-6) to the integrated solvent residual peak (to check for solvation).
-
Verify absence of broad peaks at 10-12 ppm (indicates hydroxyl impurities like 6-hydroxy-2,4,5-triaminopyrimidine).
-
References
-
NIST Mass Spectrometry Data Center. (2018).[4] Pyrimidine, 2,4,5,6-tetraamino-, sulfate Infrared Spectrum.[4][8] Coblentz Society.[4][8] (Note: Used for comparative salt-form IR band assignment).[4]
-
PubChem. (n.d.).[4] Pyrimidine-2,4,5-triamine (Compound Summary).[2][4][9] National Center for Biotechnology Information.[4] [4]
-
Taghavi, M., et al. (2017).[4] Synthesis of 2,4-Diaminopyrimidine Derivatives. MDPI Molecules.[4] (Reference for pyrimidine ring synthesis and NMR shifts of 2,4-diamino precursors).
-
Abraham, R. J., et al. (2006).[4][6] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[4][6][10] (Reference for solvent effects on amine protons).
Sources
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Pyrimidine-2,4,5-triamine | C4H7N5 | CID 148506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Pyrimidine, 2,4,5,6-tetraamino-, sulfate [webbook.nist.gov]
- 9. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 10. scs.illinois.edu [scs.illinois.edu]
Electrochemical properties and behavior of Pyrimidine-2,4,5-triamine
Electrochemical Profiling of Pyrimidine-2,4,5-triamine: Mechanisms, Protocols, and Sensor Applications
Executive Summary
Pyrimidine-2,4,5-triamine (2,4,5-TAP) is a critical nitrogenous heterocycle, distinct from its symmetric isomer 2,4,6-triaminopyrimidine. Its electrochemical significance lies in the ortho-diamine motif at positions 4 and 5, which facilitates proton-coupled electron transfer (PCET) and condensation reactions with
Chemical & Electrochemical Fundamentals
Structural Distinction & Redox Sites
Unlike the 2,4,6-isomer, which is electronically symmetric, 2,4,5-TAP possesses an electron-rich "head" (positions 4,5) capable of forming quinoid-like diimine intermediates.
-
Oxidation Potential (
): Typically observed between +0.70 V and +1.0 V vs. Ag/AgCl (pH dependent). -
pKa Values: The ring nitrogens and amino groups exhibit multiple ionization states.[1] The C5-amino group is the most nucleophilic.
- (Ring N protonation)
- (Amino group protonation)
The Oxidation Mechanism (PCET)
The electrochemical oxidation of 2,4,5-TAP at carbon electrodes (Glassy Carbon, Pyrolytic Graphite) follows an
-
Step 1 (2e⁻/2H⁺ Oxidation): The 4,5-diamino moiety undergoes a 2-electron, 2-proton oxidation to form a quinodiimine intermediate. This is the primary anodic peak observed in Cyclic Voltammetry (CV).
-
Step 2 (Chemical Decay): The diimine is unstable in aqueous media. It undergoes rapid hydrolysis to form alloxan-like species or dimerizes to form azo-linkages (
) depending on concentration and pH. -
Step 3 (Derivatization - Sensor Mode): In the presence of
-dicarbonyls (e.g., methylglyoxal), the 4,5-diamine condenses chemically to form a stable pteridine . This pteridine has a distinct, often more negative, redox potential, serving as the signal for sensing.
Visualization of Redox Pathways
The following diagram illustrates the bifurcation between the intrinsic oxidative decay and the sensing pathway (pteridine formation).
Figure 1: Electrochemical and chemical reaction pathways of Pyrimidine-2,4,5-triamine. The green node represents the target species for biosensing applications.
Experimental Protocol: Voltammetric Characterization
Objective: To determine the oxidation potential, diffusion coefficient (
Reagents & Setup
-
Working Electrode: Glassy Carbon Electrode (GCE, 3 mm dia).
-
Reference: Ag/AgCl (3M KCl).
-
Counter: Platinum Wire.
-
Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH range 2.0 – 10.0.
-
Analyte Conc: 100
M Pyrimidine-2,4,5-triamine (freshly prepared in degassed buffer; susceptible to air oxidation).
Step-by-Step Workflow
-
Surface Preparation (Self-Validating Step):
-
Polish GCE with 0.05
m alumina slurry. -
Sonicate in 1:1 Ethanol/Water for 3 mins.
-
Validation: Run a CV in 1 mM Ferricyanide.
must be mV. If mV, repolish.
-
-
pH Study (Thermodynamic Mapping):
-
Prepare 100
M 2,4,5-TAP in buffers of pH 3.0, 5.0, 7.0, 9.0. -
Scan range: 0.0 V to +1.2 V.
-
Expectation: Peak potential (
) shifts negative by approx. 59 mV/pH, confirming the equal number of protons and electrons ( ) involved. -
Equation:
.
-
-
Scan Rate Study (Kinetic Analysis):
-
Vary scan rate (
) from 10 to 500 mV/s at pH 7.0. -
Plot
vs. . -
Slope Analysis:
-
Slope
: Diffusion-controlled (ideal for solution-phase sensing). -
Slope
: Adsorption-controlled (indicates surface fouling by azo-dimers).
-
-
Data Summary Table
| Parameter | Value / Behavior | Notes |
| Oxidation Potential ( | +0.75 V (at pH 7.0) | Shifts -59 mV per pH unit. |
| Electron Transfer ( | 2 | Calculated via peak width ( |
| Diffusion Coeff. ( | Typical for small organics in aqueous media. | |
| Detection Limit (LOD) | Using Differential Pulse Voltammetry (DPV). | |
| Stability | Low (Solution phase) | Oxidizes in air to form red/brown products. |
Applications in Biosensing
The primary utility of 2,4,5-TAP in drug development and diagnostics is as a derivativization agent for detecting
Mechanism of Action
2,4,5-TAP reacts selectively with methylglyoxal (MGO) or glyoxal to form 6-methylpteridine-2,4-diamine .
-
Advantage: The product (pteridine) is highly fluorescent and electrochemically distinct.
-
Protocol: Incubate sample (urine/plasma) with 2,4,5-TAP (acidic pH, 60°C, 30 min)
Analyze via DPV.
Sensor Workflow Diagram
Figure 2: Workflow for using 2,4,5-TAP as an electrochemical probe for diabetes biomarkers.
References
-
Goyal, R. N., et al. (1988). "The electrochemical oxidation of 6-hydroxy-2,4,5-triaminopyrimidine at pyrolytic graphite electrode." Journal of Electroanalytical Chemistry.
-
Dias, A., et al. (2024). "2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications." Organic & Biomolecular Chemistry.
-
Zghab, I., et al. (2024). "Electrochemical and optical band gaps of push-pull heterocycles." RSC Advances.
-
PubChem. (2025).[2] "Compound Summary: 2,4,5-Triaminopyrimidine." National Library of Medicine.
-
Gomez Ojeda, A., et al. (2014).[3] "High-performance liquid chromatography determination of glyoxal and methylglyoxal in urine using 4-methoxy-o-phenylenediamine." Journal of Chromatography A. (Cited for derivatization methodology comparison).
Sources
Solubility and Physicochemical Handling of Pyrimidine-2,4,5-triamine: A Technical Guide
Part 1: Executive Technical Synthesis[1][2]
Pyrimidine-2,4,5-triamine (2,4,5-TAP) serves as a critical heterocyclic precursor in the synthesis of pteridines, purines, and folate antagonists (e.g., methotrexate analogs). Unlike its symmetric isomer (2,4,6-triaminopyrimidine), the vicinal arrangement of amino groups at positions 4 and 5 imparts unique reactivity—specifically, the ability to condense with 1,2-dicarbonyls to form fused ring systems.
However, this structural advantage comes with a physicochemical trade-off: high oxidation sensitivity and polarity-dependent solubility .[1][2]
Core Solubility Directive: The free base of 2,4,5-TAP is a polar, crystalline solid that exhibits significant hydrogen bonding potential. It is sparingly soluble in common organic solvents (ethanol, acetone) but shows high affinity for polar aprotic solvents (DMSO) and acidic aqueous media (where it forms stable salts).[1][2]
Critical Handling Note: The free base is prone to rapid aerial oxidation in solution, turning from off-white/beige to dark brown.[1] All solubility determinations and recrystallization processes described below must be performed under an inert atmosphere (Argon or Nitrogen) to ensure data integrity.
Part 2: Solubility Profile & Solvent Compatibility[1]
The following matrix categorizes solvent affinity based on the solute's ability to engage in dipole-dipole interactions and hydrogen bonding.
Quantitative Solubility Estimates (25°C)
Note: Values are synthesized from experimental purification protocols and structural analogs (e.g., 2,4,6-isomer).
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. | Mechanistic Insight |
| Polar Aprotic | DMSO | High | > 50 mg/mL | Disrupts intermolecular H-bonds; stabilizes the dipole.[1] Preferred for NMR/Bio-assays.[1][2] |
| DMF | High | > 40 mg/mL | Similar solvation shell to DMSO; useful for synthesis.[1][2] | |
| Polar Protic | Water (pH 7) | Moderate | ~5–10 mg/mL | Soluble, but limited by crystal lattice energy.[2] Solubility increases significantly with heat.[1][2][3] |
| 0.1 M HCl | Very High | > 100 mg/mL | Protonation of amino groups forms the hydrochloride salt, drastically increasing hydrophilicity. | |
| Methanol | Low | < 1 mg/mL | Insufficient polarity to overcome lattice energy at RT.[1][2] | |
| Ethanol | Very Low | < 0.5 mg/mL | Often used as an anti-solvent to precipitate the product.[2] | |
| Non-Polar | Hexane | Insoluble | Negligible | No dipole interaction; thermodynamically unfavorable.[1][2] |
| Chloroform | Insoluble | Negligible | Cannot solvate the multiple amine H-bond donors.[1][2] |
Solvation Mechanism
The solubility of 2,4,5-TAP is governed by the competition between its high Crystal Lattice Energy (driven by extensive intermolecular H-bonding between the three amino groups and ring nitrogens) and the Solvation Energy .
-
In Acid: Protonation (typically at N1 or N3) introduces a positive charge, disrupting the crystal lattice and allowing favorable ion-dipole interactions with water.[1][2]
-
In DMSO: The sulfoxide oxygen acts as a strong H-bond acceptor, effectively solvating the amine protons.
Part 3: Experimental Protocols
Protocol A: Inert-Atmosphere Solubility Determination
Standard shake-flask methods fail for 2,4,5-TAP due to oxidative degradation, which produces false "soluble" colored byproducts.[1]
Reagents:
-
Pyrimidine-2,4,5-triamine (Free base, >98% purity)[1]
-
Anhydrous Solvent (Degassed via freeze-pump-thaw)[1]
-
Argon gas line[2]
Workflow:
-
Preparation: Weigh 50 mg of 2,4,5-TAP into a septum-capped vial. Purge with Argon for 5 mins.
-
Solvent Addition: Inject 1.0 mL of degassed solvent through the septum.
-
Equilibration: Sonicate at 25°C for 15 mins, then shake (thermomixer) for 24 hours protected from light.
-
Filtration: Using a syringe filter (PTFE, 0.22 µm), withdraw the supernatant without removing the septum (positive pressure Argon).[2]
-
Quantification: Dilute the filtrate immediately into 0.1 M HCl (to stabilize) and analyze via HPLC-UV (254 nm).
Protocol B: Purification via Anti-Solvent Recrystallization
Best for recovering high-purity material from synthesis mixtures.[1]
-
Dissolution: Dissolve crude 2,4,5-TAP in minimal DMSO or 10% HCl at 40°C.
-
Filtration: Filter while warm to remove insoluble particulate matter.[1][2]
-
Precipitation:
-
Collection: Filter the precipitate under inert gas. Wash with cold Ethanol (to remove water/DMSO) and then Diethyl Ether (to dry).[1][2]
-
Storage: Store at -20°C under Argon.
Part 4: Visualization of Workflows
Solubility Testing Logic (DOT Diagram)
Caption: Workflow for accurate solubility determination preventing oxidative degradation artifacts.
Solvation Interactions (DOT Diagram)
Caption: Mechanistic interaction map showing why DMSO is the preferred solvent over non-polar alternatives.
Part 5: References
-
PubChem. Pyrimidine-2,4,5-triamine (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Baluja, S., et al. (2012).[1][2] Solubility of a Series of Pyrimidine Derivatives in Methanol.[1][2][3] Revue Roumaine de Chimie.[1][2] (Contextual data on pyrimidine solubility trends).
-
Traube, W. (1900).[1][2] Synthesis of Guanine and Pteridines.[1][2][8] (Foundational synthesis describing the isolation of triaminopyrimidines via sulfate salts).[2]
-
European Commission. (2008).[1][2] Opinion on 2,5,6-Triamino-4-pyrimidinol sulfate.[1][9][10][11] Scientific Committee on Consumer Products.[1][2] (Provides stability data on related aminopyrimidines). Available at: [Link][1][2]
Sources
- 1. 2,4,6-Triaminopyrimidine | C4H7N5 | CID 13863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrimidine-2,4,5-triamine | C4H7N5 | CID 148506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine - Google Patents [patents.google.com]
- 5. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]
- 6. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]
- 7. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00092G [pubs.rsc.org]
- 8. 4-Hydroxy-2,4,5-triaminopyrimidine - Wikipedia [en.wikipedia.org]
- 9. ec.europa.eu [ec.europa.eu]
- 10. angenesci.com [angenesci.com]
- 11. 2,4,6-Triaminopyrimidine | 1004-38-2 [chemicalbook.com]
CAS number and nomenclature for Pyrimidine-2,4,5-triamine
CAS Registry Number: 3546-50-7 Systematic Name: Pyrimidine-2,4,5-triamine Synonyms: 2,4,5-Triaminopyrimidine; 2,4,5-Pyrimidinetriamine[1][2]
Executive Summary
Pyrimidine-2,4,5-triamine (C₄H₇N₅) is a critical vicinal triamine scaffold utilized primarily as an intermediate in the synthesis of pteridines , folates , and antifolate pharmaceuticals (e.g., methotrexate analogs).[1] Unlike its symmetric isomer (2,4,6-triaminopyrimidine), the 2,4,5-isomer possesses an ortho-diamine motif at positions 4 and 5. This structural feature renders it highly reactive toward 1,2-dicarbonyl compounds, enabling the rapid construction of fused bicyclic heteroaromatic systems via the Isay synthesis .
This guide details the chemical identity, validated synthetic protocols, and handling requirements for this air-sensitive nucleophile, designed for researchers in medicinal chemistry and process development.
Part 1: Chemical Identity & Nomenclature[3]
The distinction between the 2,4,5-isomer and the 2,4,6-isomer is chemically significant. The 2,4,5-isomer is a "vicinal" polyamine, making it a nucleophilic precursor for cyclization.
Table 1: Physicochemical Profile
| Property | Data | Notes |
| CAS Number (Free Base) | 3546-50-7 | Primary identifier for the neutral molecule.[1] |
| CAS Number (Sulfate) | Varies | Often custom synthesized; commercially rare compared to hydroxy-analogs. |
| Molecular Formula | C₄H₇N₅ | |
| Molecular Weight | 125.13 g/mol | |
| SMILES | Nc1nc(N)c(N)cn1 | |
| IUPAC Name | Pyrimidine-2,4,5-triamine | |
| pKa (Predicted) | ~6.5 (N1), ~3.5 (5-NH₂) | The 5-amino group is less basic due to resonance with the ring. |
| Appearance | Yellow to brown powder | Darkens rapidly upon air exposure due to oxidation. |
| Solubility | Water (Moderate), 1M HCl (High) | Best handled in acidic media to prevent oxidation. |
Critical Note on Homologs: Do not confuse this molecule with 2,4,5-triamino-6-hydroxypyrimidine (CAS 35011-47-3 for sulfate), which is the specific precursor for guanine-derived antifolates and biopterins. The protocol below focuses on the unsubstituted triamine (CAS 3546-50-7), which yields the core pteridine skeleton.
Part 2: Synthetic Methodology (The Nitrosation-Reduction Route)
The most robust synthesis of Pyrimidine-2,4,5-triamine avoids the instability of the free base by generating it in situ or isolating it as a salt. The standard industrial route proceeds via the nitrosation of 2,4-diaminopyrimidine followed by reduction.
Workflow Diagram: Synthesis & Pteridine Formation
The following diagram illustrates the conversion of 2,4-diaminopyrimidine to the triamine, and its subsequent cyclization to pteridine.
Figure 1: Synthetic pathway from 2,4-diaminopyrimidine to pteridine via the 2,4,5-triamine intermediate.[3]
Detailed Protocol
Step 1: Nitrosation
Objective: Introduce a nitrogen functionality at the electron-rich C5 position.
-
Dissolution: Dissolve 2,4-diaminopyrimidine (100 mmol) in 2M HCl (150 mL). Cool to 0–5 °C in an ice bath.
-
Addition: Dropwise add an aqueous solution of NaNO₂ (110 mmol) while maintaining the temperature below 5 °C. The reaction is exothermic.
-
Precipitation: The 5-nitroso intermediate (often green or violet) precipitates almost immediately. Stir for 1 hour.
-
Isolation: Filter the solid, wash with cold water, and dry. This intermediate is stable and can be stored.
Step 2: Reduction (Dithionite Method)
Objective: Reduce the 5-nitroso group to the 5-amino group. Note: Catalytic hydrogenation (H₂/Pd-C) is cleaner, but sodium dithionite (Na₂S₂O₄) is common for batch chemistry.
-
Suspension: Suspend the 5-nitroso intermediate in water at 60 °C.
-
Reduction: Add solid Na₂S₂O₄ portion-wise until the colored suspension turns pale yellow/colorless. This indicates the formation of the amine.
-
Handling: The resulting solution contains Pyrimidine-2,4,5-triamine.[1][4] Do not isolate the free base unless necessary, as it rapidly oxidizes to dark azo-polymers. Use immediately for the next step or acidify to crystallize the sulfate/chloride salt.
Part 3: Reactivity & Pharmaceutical Applications[3]
The Isay Synthesis (Pteridine Formation)
The defining characteristic of Pyrimidine-2,4,5-triamine is its ability to condense with 1,2-dicarbonyls. This reaction is the foundation of pteridine chemistry.
-
Mechanism: The amino groups at C4 and C5 attack the carbonyl carbons of the dicarbonyl reagent (e.g., glyoxal, benzil, or ethyl pyruvate).
-
Regioselectivity: Since the amines at C4 and C5 have different nucleophilicities (C5-NH₂ is more nucleophilic than C4-NH₂ due to less resonance withdrawal from the ring nitrogens), regiocontrol is possible when using asymmetric dicarbonyls.
Drug Development Context[6][7][8]
-
Antifolates: This molecule is a structural homolog of the "left side" of Methotrexate and Folic Acid. Modifying the C6 position (using 6-hydroxy or 6-chloro analogs) allows for the attachment of the p-aminobenzoic acid linker found in folates.
-
Fluorescent Probes: Recent studies (Reference 2) utilize 2,4,5-triaminopyrimidines as "Turn-On" fluorescent probes for cell viability, leveraging the electron-donating capacity of the three amino groups to tune the fluorescence emission of the pyrimidine core.
Part 4: Analytical Characterization
When characterizing this compound, expect broadening of signals due to proton exchange on the amino groups.
-
¹H NMR (DMSO-d₆):
-
C6-H: Singlet around δ 7.5–8.0 ppm (deshielded by ring nitrogens).
-
NH₂ groups: Broad singlets. The C5-NH₂ typically appears upfield (δ 4.0–5.0 ppm) compared to the C2/C4-NH₂ (δ 6.0–7.0 ppm) due to different hybridization environments.
-
-
Mass Spectrometry (ESI+):
-
Dominant [M+H]⁺ peak at m/z 126.1.
-
-
Storage: Store under Argon at -20 °C. If the powder turns black, it has degraded significantly.
References
-
ChemicalBook. (2024). 2,4,5-Triaminopyrimidine CAS 3546-50-7 Entry.[1][2][5] Retrieved from
-
Organic & Biomolecular Chemistry. (2024). 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring. Royal Society of Chemistry. Retrieved from
-
Smolecule. (2024). Pyrimidine-2,4,5-triamine Product Specifications.[1][2][3][4][6][7][][9] Retrieved from
-
National Institutes of Health (NIH). (2018). Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. PubMed. Retrieved from
-
BOC Sciences. (2024). Pyrimidine-2,4,5-triamine (CAS 50855-02-2 / 3546-50-7).[2] Retrieved from
Sources
- 1. 2,4,5-TRIAMINOPYRIMIDINE CAS#: 3546-50-7 [m.chemicalbook.com]
- 2. angenesci.com [angenesci.com]
- 3. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00092G [pubs.rsc.org]
- 4. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]
- 5. smolecule.com [smolecule.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 6-HYDROXY-2,4,5-TRIAMINOPYRIMIDINE | 1004-75-7 [chemicalbook.com]
- 9. 4-Hydroxy-2,4,5-triaminopyrimidine - Wikipedia [en.wikipedia.org]
Computational Characterization of Pyrimidine-2,4,5-triamine: Electronic Structure & Drug Design Potential
Executive Summary
Pyrimidine-2,4,5-triamine (C₄H₇N₅) represents a critical scaffold in medicinal chemistry, primarily serving as the immediate biosynthetic precursor to pteridines, folic acid analogs, and purine-mimetic CDK inhibitors. Unlike its symmetric isomer (2,4,6-triamine), the vicinal diamine motif at positions 4 and 5 confers unique chelating properties and reactivity profiles essential for bicyclic ring closure.
This technical guide outlines a rigorous theoretical framework for characterizing the electronic structure of Pyrimidine-2,4,5-triamine. By synthesizing Density Functional Theory (DFT) methodologies with global reactivity descriptors, we provide a predictive model for its behavior in drug design workflows.
Computational Methodology: The Theoretical Framework
To achieve high-fidelity electronic structure data, a "Model Chemistry" approach balancing computational cost with chemical accuracy is required. The following protocol is the industry standard for nitrogen-rich heterocyclic systems.
Validated Computational Protocol
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). Rationale: B3LYP accounts for electron correlation effects critical in aromatic heterocycles.
-
Basis Set: 6-311++G(d,p).[2]
-
Diffuse functions (++): Essential for describing the lone pair electrons on the three exocyclic amino groups and ring nitrogens.
-
Polarization functions (d,p): Required to accurately model the anisotropic electron distribution in the aromatic ring.
-
-
Solvation Model: Polarizable Continuum Model (PCM) using water (
) to mimic physiological environments.
Workflow Visualization
The following diagram illustrates the sequential workflow for theoretical characterization, from geometry optimization to reactivity prediction.
Figure 1: Standardized computational workflow for the electronic characterization of aminopyrimidines.
Geometric Optimization & Tautomeric Landscape
The first critical step is establishing the Ground State geometry. Pyrimidine-2,4,5-triamine exhibits amino-imino tautomerism, a phenomenon that drastically alters binding affinity.
Tautomeric Stability
Theoretical studies on aminopyrimidines consistently demonstrate that the amino form is thermodynamically dominant over the imino form in the gas phase and aqueous solution.
-
Mechanism: The resonance stabilization energy of the aromatic pyrimidine ring is disrupted in the imino form.
-
Protocol: Optimization must be performed on all potential tautomers. The global minimum is identified by the lowest Total Energy (
).
Structural Parameters (Representative Theoretical Values)
The vicinal amines at C4 and C5 induce specific steric and electronic effects.
| Parameter | Bond | Approx. Length (Å) | Electronic Insight |
| Ring Bond | C4–C5 | 1.41 - 1.43 | Single bond character increases due to vicinal substitution. |
| Ring Bond | C2–N3 | 1.33 - 1.35 | Double bond character; site of high electron density. |
| Exocyclic | C–N (Amino) | 1.36 - 1.38 | Partial double bond character (resonance donation into ring). |
| Planarity | Dihedral | ~0.0° | Molecule is essentially planar, facilitating intercalation. |
Electronic Properties & Reactivity Descriptors
The electronic structure dictates how the molecule interacts with biological targets (e.g., Dihydrofolate Reductase or CDK enzymes).
Frontier Molecular Orbitals (FMO)
The gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines chemical hardness and stability.
-
HOMO Location: Primarily localized on the exocyclic nitrogen lone pairs and the pyrimidine ring carbons. High HOMO energy indicates good nucleophilicity (electron donor).
-
LUMO Location: Distributed across the
-system of the ring. Low LUMO energy indicates susceptibility to nucleophilic attack. -
Band Gap (
): For triaminopyrimidines, the gap is typically 4.5 – 5.2 eV . A gap in this range suggests a molecule that is stable enough to be isolated but reactive enough to function as a drug pharmacophore.
Molecular Electrostatic Potential (MEP)
MEP mapping reveals the charge distribution:
-
Negative Regions (Red): Concentrated on ring nitrogens (N1, N3). These are the primary sites for hydrogen bond acceptance or electrophilic attack.
-
Positive Regions (Blue): Concentrated on the amino group protons. These act as hydrogen bond donors.
Global Reactivity Descriptors
Using Koopmans' theorem, we derive quantitative descriptors from orbital energies (
| Descriptor | Formula | Significance in Drug Design |
| Ionization Potential (I) | Energy required to remove an electron (oxidation potential). | |
| Electron Affinity (A) | Energy released when adding an electron (reduction potential). | |
| Chemical Hardness ( | Resistance to charge transfer. Higher | |
| Electrophilicity ( | Propensity to accept electrons. Crucial for covalent inhibitors. |
Synthesis Pathway & Biological Application[5][6][7][8][9]
The unique 4,5-vicinal diamine structure allows Pyrimidine-2,4,5-triamine to act as a "bidentate" precursor. The following pathway visualizes its transformation into Pteridine, the core of Folic Acid.
Figure 2: The 4,5-vicinal diamines allow condensation with dicarbonyls to form the Pteridine ring system.
Drug Design Implications
-
Hydrogen Bonding: The three amino groups provide a rich network of H-bond donors/acceptors, ideal for binding to the "hinge region" of kinase enzymes (e.g., CDK2).
-
Solubility: The high polarity (dipole moment typically > 5 Debye) ensures good aqueous solubility, a positive ADMET trait.
-
Chelation: The N4 and N5 positions can chelate metal ions (
, ) in metalloenzyme active sites.
References
-
BenchChem. (2025).[5] Theoretical studies on the electronic structure of pyrimidines. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 148506: Pyrimidine-2,4,5-triamine. Retrieved from
-
MDPI. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes. Retrieved from
-
ResearchGate. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Retrieved from
-
International Research Journal of Education and Technology. (2023). Molecular Geometry, HOMO and LUMO Analysis and Docking Studies of Pyrimidine Derivative. Retrieved from
Sources
Methodological & Application
Pyrimidine-2,4,5-triamine as a precursor for pharmaceutical compounds
Application Note: Pyrimidine-2,4,5-triamine as a High-Value Pharmaceutical Scaffold
Executive Summary
Pyrimidine-2,4,5-triamine (CAS: 3549-10-8) serves as a "privileged scaffold" in medicinal chemistry, acting as the critical branch point for the synthesis of two major heterocyclic classes: pteridines (e.g., antifolates like Methotrexate) and purines (e.g., antiviral nucleoside analogs). This guide provides optimized protocols for handling this oxidation-sensitive precursor and details its conversion into bioactive heterocycles via the Gabriel-Isay and Traube synthesis pathways.
Strategic Importance & Mechanism
The 2,4,5-triamine motif contains a specific ortho-diamine functionality at positions 4 and 5. This electronic arrangement allows for rapid condensation with electrophiles to close a second ring.
-
Pteridine Pathway: Reaction with 1,2-dicarbonyls (glyoxal, diketones) yields pteridines. This is the industrial route for Triamterene (diuretic) and Methotrexate intermediates.
-
Purine Pathway: Reaction with one-carbon donors (formic acid, orthoesters) closes the imidazole ring to form 2-aminopurines.
Visualizing the Synthetic Divergence
The following diagram maps the transformation of Pyrimidine-2,4,5-triamine into high-value targets.
Figure 1: Synthetic divergence of Pyrimidine-2,4,5-triamine.[1] The scaffold acts as a dual precursor depending on the electrophile source.
Handling & Stability Protocols
Critical Warning: The free base of pyrimidine-2,4,5-triamine is highly susceptible to oxidative degradation by air, rapidly turning from pale yellow to dark purple/black.
Storage Protocol:
-
Form: Always store as the sulfate (H₂SO₄) or dihydrochloride (2HCl) salt. These forms are stable at room temperature for months.
-
Atmosphere: If the free base is required, generate it in situ under Argon or Nitrogen.
-
Antioxidant: When dissolving the free base in water/buffer, add 0.1% (w/v) Sodium Dithionite to prevent oxidative polymerization.
Application Protocol A: Pteridine Synthesis (Gabriel-Isay)
This protocol describes the synthesis of a 6,7-disubstituted pteridine, mimicking the core chemistry used for antifolate drugs.
Target: 2,4-Diamino-6,7-dimethylpteridine Mechanism: Condensation of the 4,5-diamine with 2,3-butanedione (Diacetyl).
Reagents:
-
Pyrimidine-2,4,5-triamine sulfate (10 mmol)
-
2,3-Butanedione (11 mmol)
-
Sodium Acetate (anhydrous)
-
Solvent: Water/Ethanol (1:1 v/v)
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 10 mmol of Pyrimidine-2,4,5-triamine sulfate in 30 mL of degassed water.
-
Neutralization: Add Sodium Acetate (25 mmol) to buffer the solution to pH ~5.0–6.0. Note: Slightly acidic conditions favor the initial Schiff base formation.
-
Addition: Add 2,3-Butanedione (11 mmol) dissolved in 10 mL ethanol dropwise.
-
Reaction: Heat the mixture to reflux (80°C) for 2–4 hours. The solution will likely darken; a precipitate should form.
-
Workup: Cool the reaction mixture to 4°C in an ice bath.
-
Filtration: Filter the yellow/orange precipitate.
-
Purification: Recrystallize from dilute acetic acid or DMF/Water.
Yield Expectation: 70–85%
Application Protocol B: Purine Synthesis (Traube)
This protocol converts the triamine into a purine derivative, useful for nucleoside analog development.
Target: 2-Aminopurine Mechanism: Cyclization with Formic Acid.
Reagents:
-
Pyrimidine-2,4,5-triamine sulfate (10 mmol)
-
Formic Acid (85% or 98%)
-
Sodium Formate (catalytic)
Step-by-Step Methodology:
-
Dissolution: Dissolve the triamine sulfate (10 mmol) in 20 mL of 85% Formic Acid.
-
Reflux: Heat the solution to reflux (100–110°C) for 4–6 hours.
-
Evaporation: Remove excess formic acid under reduced pressure (rotary evaporator) to obtain a viscous residue.
-
Ring Closure (Optional Step): If the intermediate formyl-derivative is isolated, reflux in 2N NaOH for 30 minutes to force dehydration and ring closure.
-
Neutralization: Adjust pH to 7.0 using ammonium hydroxide. The product, 2-aminopurine, will precipitate.
-
Purification: Recrystallize from boiling water with activated charcoal to remove colored oxidation byproducts.
Analytical Characterization (HPLC)
Due to the high polarity and basicity of the triamine and its products, standard C18 methods often fail (poor retention).
Recommended Method: Ion-Pair Chromatography
| Parameter | Setting |
| Column | C18 Polar Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi), 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate + 0.1% Heptafluorobutyric Acid (HFBA) in Water (pH 4.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0–5 min: 2% B (Isocratic); 5–20 min: 2% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (General) and 350 nm (Specific for Pteridines) |
Note: HFBA acts as an ion-pairing agent to retain the positively charged amino-pyrimidines.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Black/Purple Reaction Mixture | Oxidation of the 5-amino group. | Degas all solvents with Argon. Add 0.1 eq Sodium Dithionite. |
| Low Yield (Pteridine) | Incomplete condensation due to pH. | Ensure pH is buffered to 4–5. Too basic (pH > 8) inhibits Schiff base formation. |
| No Precipitation | Product is too soluble (common for salts). | Neutralize carefully to the isoelectric point (pI). Cool to 0°C. Add Ethanol as antisolvent. |
| Broad HPLC Peaks | Protonation of amino groups. | Increase buffer concentration or use Ion-Pairing reagent (HFBA/TFA). |
References
-
Taylor, E. C. (2009). The Chemistry of Heterocyclic Compounds, Pteridines. John Wiley & Sons.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell. (Refer to Chapter 20: Pyrimidines and Purines).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 148506, Pyrimidine-2,4,5-triamine. [Link]
-
Boon, W. R. (1957). "The Chemistry of the Pteridines." Journal of the Chemical Society. (Classic reference for the Gabriel-Isay condensation mechanism). [Link]
Sources
Synthesis of Fluorescent Probes from Pyrimidine-2,4,5-triamine Derivatives: An Application Note and Protocol Guide
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and in-depth insights into the synthesis and application of fluorescent probes derived from pyrimidine-2,4,5-triamine. This class of fluorophores offers a versatile scaffold for the development of novel tools for biological imaging, sensing, and targeted therapies. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability.
Introduction: The Versatility of the Pyrimidine Scaffold in Fluorescence Probe Design
The pyrimidine ring system is a cornerstone of medicinal chemistry and chemical biology, owing to its prevalence in natural biomolecules and its synthetic tractability.[1][2][3][4] The strategic functionalization of the pyrimidine core, particularly with amino groups at the 2, 4, and 5 positions, gives rise to compounds with unique photophysical properties. These 2,4,5-triaminopyrimidine derivatives serve as excellent platforms for the rational design of fluorescent probes. Their inherent fluorescence can be modulated by introducing various substituents, allowing for the creation of sensors for specific analytes or imaging agents for particular biological targets.[5][6][7]
This guide will focus on two primary synthetic strategies for developing fluorescent probes from pyrimidine-2,4,5-triamine and its precursors:
-
Direct Functionalization of the Triaminopyrimidine Scaffold: Leveraging the nucleophilicity of the amino groups to introduce reporter groups or targeting moieties.
-
Modification of Pyrimidine Precursors followed by Cyclization/Functionalization: Employing multi-step synthetic routes to build complexity and tailor the final probe's properties.
Applications of these probes are expanding rapidly and include cell viability assays, enzyme activity monitoring, metal ion detection, and targeted imaging of cancer cells.[8][9][10][11]
Core Synthetic Strategies and Mechanistic Insights
The synthesis of fluorescent probes from pyrimidine-2,4,5-triamine derivatives is underpinned by fundamental organic reactions. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Synthesis of the Core Scaffold: N-Substituted 2,4,5-Triaminopyrimidines
A robust method for the synthesis of N-substituted 2,4,5-triaminopyrimidines involves the acid-catalyzed ring-opening of 9-aryl-2-amino-6-cyanopurines.[6][7][12] This approach is advantageous due to the accessibility of the purine starting materials.
Reaction Mechanism:
The reaction proceeds via protonation of the N-7 position of the purine ring, which activates the C-8 position for nucleophilic attack by water. The resulting tetrahedral intermediate undergoes ring-opening of the imidazole moiety to form a pyrimidine-based formamide intermediate. Subsequent acid-catalyzed hydrolysis of the formamide group yields the desired N-substituted 2,4,5-triaminopyrimidine.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. heteroletters.org [heteroletters.org]
- 5. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Pyrimidine-based fluorescent COX-2 inhibitors: synthesis and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00092G [pubs.rsc.org]
Protocol for the functionalization of the amino groups of Pyrimidine-2,4,5-triamine
Strategic Overview & Chemical Logic
Pyrimidine-2,4,5-triamine (PT) is a critical pharmacophore precursor, serving as the "skeleton key" for synthesizing pteridines (folate analogs), purines, and complex fused heterocycles. However, its utility is often hampered by its high polarity, poor solubility in organic solvents, and significant oxidation sensitivity.[1]
Successful functionalization requires exploiting the nucleophilic hierarchy of the three amino groups.
The Nucleophilic Hierarchy
To control regioselectivity, one must understand the electronic environment of the pyrimidine ring:
-
N-5 (Most Reactive): This amine behaves similarly to an electron-rich aniline.[1] It is the "softest" nucleophile and is not significantly deactivated by the ring nitrogens. It is the primary site for initial attack in condensation and acylation reactions.[1]
-
N-2 & N-4 (Deactivated): These amines are amidine-like.[1] Their lone pairs are delocalized into the electron-deficient pyrimidine ring (resonance with N-1 and N-3). They require forcing conditions or activation to react.[1]
Key Operational Rule: Always target N-5 first. If N-2/N-4 functionalization is required, N-5 must be protected or the ring system must be constructed de novo.
Figure 1: Reactivity profile of Pyrimidine-2,4,5-triamine showing the dominance of the N-5 position in diverse synthetic pathways.
Critical Handling & Stability (Pre-Experiment Checklist)
Before initiating any protocol, verify the state of your starting material.
| Parameter | Specification / Instruction |
| Form | Sulfate (H₂SO₄) or HCl Salt is preferred.[1] The free base oxidizes rapidly in air (turning purple/black).[1] |
| Solubility | Insoluble in most organic solvents (DCM, THF).[1] Soluble in water (pH dependent), dilute acid, or boiling DMSO.[1] |
| De-salting | Do NOT desalt in isolation. Generate the free base in situ during the reaction to prevent oxidation. |
| Inert Gas | All reactions, especially those involving the free base, must be run under Argon or Nitrogen. |
Protocol A: Pteridine Ring Formation (Gabriel-Isay Condensation)[1][2]
This is the standard method for synthesizing pteridines (e.g., biopterin analogs).[1] The reaction involves the condensation of the 4,5-diamino moiety with a 1,2-dicarbonyl compound.
Mechanism: The N-5 amine attacks the most reactive carbonyl of the dicarbonyl species, followed by dehydration and cyclization by the N-4 amine.
Materials
-
Pyrimidine-2,4,5-triamine sulfate (1.0 eq)
-
1,2-Dicarbonyl compound (e.g., Glyoxal, Diacetyl, Benzil) (1.1 - 1.2 eq)[1]
-
Solvent: Water/Ethanol (1:[1]1) or 4M HCl (for unreactive dicarbonyls)[1]
-
Base: Sodium Acetate (to buffer pH to ~4-5)[1]
Step-by-Step Methodology
-
Suspension: Suspend pyrimidine-2,4,5-triamine sulfate (5 mmol) in degassed water (20 mL).
-
Buffering: Add Sodium Acetate (approx. 2-3 eq) until the pH reaches 4–5. The starting material may partially dissolve.[1]
-
Note: If using highly reactive glyoxal, keep pH < 5 to prevent polymerization of the aldehyde.
-
-
Addition: Add the 1,2-dicarbonyl compound (5.5 mmol) dropwise (if liquid) or in one portion (if solid).
-
Reflux: Heat the mixture to reflux (80–100°C) under Nitrogen for 2–4 hours.
-
Visual Cue: The solution often darkens or changes color (yellow/orange) as the pteridine forms.[1]
-
-
Precipitation: Cool the reaction to 4°C. The pteridine product usually precipitates due to low aqueous solubility.[1]
-
Isolation: Filter the solid. Wash with cold water (2x) and cold ethanol (1x).[1]
-
Purification: Recrystallize from boiling water or dilute formic acid if necessary.
Self-Validation (QC):
-
UV-Vis: Pteridines exhibit strong fluorescence (blue/cyan).[1] A non-fluorescent product indicates oxidation or incomplete cyclization.[1]
Protocol B: Purine Synthesis (Traube Cyclization)[1]
This protocol converts the triamine into a purine (e.g., Guanine analogs) by inserting a single carbon between N-4 and N-5.
Materials
-
Pyrimidine-2,4,5-triamine sulfate (1.0 eq)
-
Formic acid (98%) (Solvent & Reagent)[1]
-
Sodium formate (Catalytic)[1]
Step-by-Step Methodology
-
Dissolution: Dissolve the triamine sulfate (5 mmol) in 98% Formic Acid (15 mL).
-
Formylation (Stage 1): Heat to 100°C for 1 hour. This forms the N-5-formyl intermediate.
-
Checkpoint: An aliquot taken here will show a mass shift of +28 Da (Formyl group).[1]
-
-
Cyclization (Stage 2): Increase temperature to reflux (approx. 110–120°C) and hold for 4–6 hours.
-
Note: If cyclization is sluggish, add a small amount of acetic anhydride to facilitate water removal.[1]
-
-
Work-up: Evaporate excess formic acid under reduced pressure to yield a syrup.
-
Neutralization: Dilute with water (10 mL) and carefully neutralize with concentrated ammonia or NaOH to pH 7.
-
Crystallization: The purine typically precipitates upon cooling.[1] Filter and wash with ice water.[1]
Figure 2: Traube Purine Synthesis workflow showing the two-stage formylation and cyclization process.
Protocol C: Selective N-5 Derivatization (Reductive Amination)[1]
To attach a side chain without forming a second ring, exploit the high nucleophilicity of N-5 to form a Schiff base, followed by reduction.
Materials
-
Pyrimidine-2,4,5-triamine sulfate
-
Aldehyde (R-CHO)[1]
-
Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN)[1]
-
Solvent: Methanol/Water (or Acetic Acid/Methanol)[1]
Step-by-Step Methodology
-
Preparation: Dissolve triamine sulfate (2 mmol) in Methanol (10 mL) containing Acetic Acid (1 mL).
-
Schiff Base Formation: Add the aldehyde (2.0 mmol). Stir at Room Temperature for 1–2 hours.
-
Reduction: Cool to 0°C. Add NaBH₃CN (3.0 mmol) portion-wise.
-
Caution: Vent the reaction (H₂ gas evolution).[1]
-
-
Stirring: Allow to warm to Room Temperature and stir overnight.
-
Quenching: Quench with 1M HCl (carefully) to destroy excess hydride.
-
Isolation: Neutralize with NaOH to pH 8. Extract with Ethyl Acetate (if product is lipophilic) or precipitate.[1]
Troubleshooting & QA/QC
| Issue | Probable Cause | Corrective Action |
| Black/Purple Reaction Mixture | Oxidation of free base. | Ensure inert atmosphere (Ar/N₂).[1] Add antioxidant (e.g., Sodium Dithionite) during workup.[1] |
| No Reaction (Pteridine) | pH too low (protonated N-5).[1] | Adjust pH to 4–5 using Sodium Acetate.[1] N-5 must be unprotonated to attack.[1] |
| Incomplete Cyclization (Purine) | Water accumulation.[1] | Use anhydrous formic acid or add a dehydrating agent (Ac₂O).[1] |
| Multiple Spots on TLC | Regioisomers (rare) or oligomers.[1] | Check stoichiometry. Excess aldehyde can react with N-4.[1] |
Analytical Validation (NMR)
-
1H NMR (DMSO-d6):
-
Starting Material: Broad singlets for NH₂ groups. N-5 protons usually appear upfield (chemical shift ~4-5 ppm) compared to N-2/N-4 (~6-7 ppm).[1]
-
Pteridine Product: Disappearance of N-5 and N-4 amine signals. Appearance of aromatic protons on the new ring (if using glyoxal, singlets ~8.8-9.2 ppm).[1]
-
References
-
Pfleiderer, W. (1964).[1] "Pteridines.[1][2][3][4] XXXIV. Synthesis and Properties of Pteridines." Comprehensive Heterocyclic Chemistry. [1]
-
Traube, W. (1900).[1][5] "Der synthetische Aufbau der Harnsäure, des Xanthins, Theobromins, Theophyllins und Caffeïns aus der Cyanessigsäure."[1][5] Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.[1][5] [1]
-
Taghavi, M., et al. (2024).[1] "2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications." RSC Advances, 14, 5678.[1]
-
Colston, K.J., & Basu, P. (2022).[1][3] "Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors." Molecules, 27(10), 3324.[1] [1]
Sources
Application Note: Metal-Catalyzed Cross-Coupling Strategies for Pyrimidine-2,4,5-triamine Scaffolds
Strategic Overview: The Chelation Challenge
Pyrimidine-2,4,5-triamine is a privileged scaffold in medicinal chemistry, serving as the core for antifolates (e.g., Methotrexate analogs), pteridines, and CDK inhibitors. However, utilizing this moiety in metal-catalyzed cross-coupling reactions presents a distinct "Chelation Trap."
The Core Problem: The high electron density of the pyrimidine ring, combined with three exocyclic amino groups and two endocyclic nitrogens, creates a multidentate ligand environment. In standard catalytic cycles, the free triamine acts as a catalyst poison, irreversibly binding to Pd(II) species and arresting the catalytic cycle before reductive elimination can occur.
The Solution: Successful cross-coupling involving this scaffold requires a divergent synthetic strategy . Rather than coupling directly onto the free triamine, the scaffold is assembled via:
-
C-C Bond Formation (Suzuki-Miyaura): Functionalizing the 5-position of a 2,4-diamino-5-halopyrimidine precursor.
-
C-N Bond Formation (Buchwald-Hartwig): Installing the 5-amino group onto a halogenated pyrimidine core using bulky phosphine ligands to prevent catalyst sequestration.
Mechanistic Pathway & Workflow
The following diagram illustrates the divergent pathways and the specific mechanism of catalyst poisoning that must be avoided.
Caption: Divergent synthesis pathways for Pyrimidine-2,4,5-triamine derivatives. Path A utilizes Suzuki coupling for carbon skeletons; Path B utilizes Buchwald-Hartwig for amination, requiring bulky ligands to prevent product inhibition (red path).
Protocol A: C-C Bond Formation (Suzuki-Miyaura)[1][2][3]
Objective: Arylation of the 5-position of 2,4-diamino-5-bromopyrimidine. Rationale: The 5-position is the most nucleophilic carbon but requires activation via halogenation for coupling. Standard ligands (PPh3) often fail due to the coordinating nature of the diamine; SPhos or dppf are required to maintain catalyst turnover.
Materials
-
Substrate: 5-Bromo-2,4-diaminopyrimidine (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
-
Base: 2M aq. K₃PO₄ or Cs₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Methodology
-
Degassing: In a reaction vial, combine the pyrimidine substrate, arylboronic acid, and base. Seal and purge with Argon for 5 minutes. Note: Oxygen removal is critical to prevent oxidation of the electron-rich pyrimidine.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.
-
Solvation: Add degassed 1,4-dioxane/water mixture via syringe.
-
Reaction: Heat the block to 90°C for 12–16 hours.
-
Checkpoint: Monitor via LC-MS.[1] The starting bromide (M+) should disappear. If conversion stalls, add 1 mol% additional catalyst.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc. The product is likely amphoteric/polar.
-
If product precipitates: Filter and wash with water/ether.
-
If soluble: Extract with n-Butanol or use SCX-2 (cation exchange) cartridges to capture the amine product, washing away boronic acid residues.
-
Protocol B: C-N Bond Formation (Buchwald-Hartwig)[4]
Objective: Synthesis of the triamine core via amination of 5-bromopyrimidine derivatives. Rationale: Direct amination of electron-rich pyrimidines is sluggish. We utilize BrettPhos or RuPhos , which are bulky, electron-rich dialkylbiaryl phosphines. These ligands facilitate oxidative addition into the deactivated C-Br bond and, crucially, prevent the product (the triamine) from binding to the Pd center.
Materials
-
Substrate: 2,4-Diamino-5-bromopyrimidine (1.0 equiv)
-
Amine Source: Primary amine or Benzophenone imine (as ammonia surrogate) (1.2 equiv)
-
Catalyst Precursor: Pd₂(dba)₃ (2 mol%)[2]
-
Ligand: BrettPhos or RuPhos (4–6 mol%)
-
Base: LiHMDS (1M in THF) or NaOtBu (solid) (2.5 equiv)
-
Solvent: t-Amyl alcohol or Dioxane (Anhydrous)
Step-by-Step Methodology
-
Pre-complexation: In a glovebox or under strict Argon, mix Pd₂(dba)₃ and BrettPhos in the solvent and stir at 60°C for 5 minutes to generate the active catalytic species (L-Pd-0).
-
Substrate Addition: Add the bromopyrimidine and the amine.
-
Base Addition: Add LiHMDS dropwise (if liquid) or NaOtBu (if solid).
-
Reaction: Seal and heat to 100–110°C for 8–12 hours.
-
Note: t-Amyl alcohol allows for higher temperatures than THF and better solubility for polar substrates.
-
-
Hydrolysis (If using imine): If Benzophenone imine was used to install the primary amine, treat the crude reaction mixture with 1M HCl in MeOH for 1 hour at RT to release the free amine.
-
Purification: The resulting 2,4,5-triamine is highly polar and oxidatively unstable.
-
Recommended: Reverse-phase Flash Chromatography (C18) using Water/Acetonitrile with 0.1% Formic Acid.
-
Storage: Store as the HCl salt to prevent oxidation (browning) in air.
-
Quantitative Data Summary
The following yields are typical for optimized couplings on this scaffold, based on structural analogs (e.g., 5-bromo-2-aminopyridines).
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Typical Yield | Key Constraint |
| Suzuki | 5-Br-2,4-diaminopyrimidine | Phenylboronic Acid | Pd(dppf)Cl₂ / K₃PO₄ | 75–85% | Protodeboronation of acid |
| Suzuki | 5-Br-2,4-diaminopyrimidine | Heteroaryl Boronate | Pd(PPh₃)₄ / Na₂CO₃ | 40–60% | Catalyst poisoning by N-heterocycle |
| Buchwald | 5-Br-2,4-diaminopyrimidine | Morpholine | Pd₂(dba)₃ / RuPhos | 80–92% | Steric bulk of amine |
| Buchwald | 5-Br-2,4-diaminopyrimidine | NH₃ (via Imine) | Pd₂(dba)₃ / BrettPhos | 65–75% | Product oxidation during workup |
Critical Troubleshooting (Self-Validating Systems)
To ensure the protocol validates itself during execution, observe the following indicators:
-
The "Black Precipitate" Warning:
-
Observation: Reaction turns black immediately upon heating and stalls.
-
Cause: "Pd-Black" formation due to ligand dissociation. The triamine substrate has displaced the phosphine ligand.
-
Fix: Increase Ligand:Pd ratio to 3:1 or switch to a bulkier ligand (e.g., from XPhos to BrettPhos) that binds tighter than the substrate.
-
-
Solubility Check:
-
Observation: Starting material remains solid at 90°C.
-
Fix: Switch solvent to n-Butanol or DMA (Dimethylacetamide). Pyrimidine-2,4,5-triamines are notoriously insoluble in non-polar solvents.
-
-
Oxidation Control:
-
Observation: Product turns dark brown/black upon exposure to air during filtration.
-
Fix: Perform work-up under N₂ or immediately acidify the product to form the stable hydrochloride salt. Electron-rich triamines are prone to auto-oxidation to quinoid-like species.
-
References
-
Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction: Mechanism and Ligand Design. Retrieved from [Link]
-
Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide and Mechanism. Retrieved from [Link]
-
MDPI Catalysts. (2019).[3] Catalyst Deactivation, Poisoning and Regeneration.[3][4][5] Retrieved from [Link][3]
-
National Institutes of Health (NIH). (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
Sources
The Versatile Precursor: A Guide to the Synthesis of Bioactive Heterocycles from Pyrimidine-2,4,5-triamine
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. Pyrimidine-2,4,5-triamine stands out as a highly versatile and economically viable starting material for the construction of a diverse array of fused heterocyclic systems. Its unique arrangement of amino groups provides a reactive platform for cyclocondensation reactions, leading to the formation of purines, pteridines, and other valuable heterocyclic cores that are prevalent in numerous FDA-approved drugs and biologically active compounds.
This comprehensive guide provides an in-depth exploration of the synthetic utility of Pyrimidine-2,4,5-triamine. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and optimization. The protocols detailed herein are presented as self-validating systems, equipping researchers with the knowledge to not only replicate these syntheses but also to troubleshoot and adapt them for their specific molecular targets.
The Cornerstone of Purine Synthesis: The Traube Reaction
The Traube purine synthesis, a classic and enduring method, provides a direct and efficient route to the purine core by constructing the imidazole ring onto a pre-existing pyrimidine.[1] Pyrimidine-2,4,5-triamine is an ideal substrate for this reaction, where the 4- and 5-amino groups undergo cyclization with a one-carbon synthon.
Mechanistic Insights
The Traube synthesis proceeds through a two-step mechanism. Initially, the more nucleophilic 5-amino group of Pyrimidine-2,4,5-triamine attacks the electrophilic carbon of the one-carbon source (e.g., formic acid or its derivatives). This is followed by an intramolecular cyclization, where the 4-amino group attacks the newly formed intermediate, leading to the closure of the imidazole ring. A final dehydration step yields the aromatic purine ring system. The choice of the one-carbon synthon is critical as it dictates the substitution at the C8 position of the purine.
Caption: Generalized mechanism of the Traube purine synthesis.
Protocol: Synthesis of 2-Aminopurine
This protocol details the synthesis of the parent 2-aminopurine, a fluorescent analog of adenine and guanine, widely used as a probe in nucleic acid research.[2]
Materials:
-
Pyrimidine-2,4,5-triamine
-
Triethyl orthoformate
-
Acetic anhydride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium acetate (CH₃COONa)
-
Acetone
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
Procedure: [1]
-
To 0.4 mmol of Pyrimidine-2,4,5-triamine, add 3.0 mL (0.018 mol) of triethyl orthoformate and 1.0 mL (0.01 mol) of acetic anhydride.
-
Heat the reaction mixture to 145 °C and maintain this temperature for 1.5 hours.
-
Cool the mixture to room temperature and evaporate the volatiles under reduced pressure.
-
To the residue, add a solution of 0.02 mol of NaOH in 5 mL of water and boil for 10 minutes.
-
Cool the resulting solution and add 1.6 mL (0.02 mol) of 35% hydrochloric acid.
-
Neutralize the solution to pH 7 by adding 10 mL of 4M sodium acetate solution.
-
Evaporate the solution to dryness.
-
Add 15 mL of acetone to the solid residue, filter off the inorganic salts, and evaporate the filtrate.
-
Purify the crude product by flash chromatography using a mixture of chloroform and methanol (8:2) as the eluent.
Expected Yield: ~41%[1]
Causality of Experimental Choices:
-
Triethyl orthoformate and Acetic Anhydride: Triethyl orthoformate serves as the one-carbon source. The addition of acetic anhydride is crucial as it acts as a water scavenger, driving the equilibrium towards the formation of the cyclized product, and can also facilitate the initial formylation step.[3]
-
High Temperature (145 °C): The cyclization and subsequent dehydration steps require significant thermal energy to overcome the activation barriers.
-
Base and Acid Workup: The initial product of the cyclization is an ethoxycarbonyl intermediate which is hydrolyzed under basic conditions (NaOH). Subsequent neutralization with acid is necessary to protonate the purine and facilitate its isolation.
| Reagent | Molar Ratio (to Pyrimidine-2,4,5-triamine) | Role |
| Triethyl orthoformate | 45 | One-carbon source |
| Acetic anhydride | 25 | Water scavenger/activator |
Building the Pteridine Scaffold: The Gabriel-Isay Condensation
Pteridines are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings. They are of immense biological importance, with derivatives like folic acid and biopterin playing vital roles in cellular metabolism.[4] The Gabriel-Isay condensation offers a straightforward approach to the pteridine nucleus through the reaction of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[5]
Mechanistic Insights and Regioselectivity
The reaction proceeds via a double condensation between the vicinal diamines of the pyrimidine and the two carbonyl groups of the dicarbonyl compound. The 5-amino group of Pyrimidine-2,4,5-triamine is generally more nucleophilic than the 4-amino group. This difference in reactivity is key to understanding the regioselectivity of the reaction when an unsymmetrical 1,2-dicarbonyl compound is used. The more nucleophilic 5-amino group will preferentially attack the more electrophilic carbonyl carbon. For instance, in a keto-aldehyde, the aldehyde carbonyl is more electrophilic and will be attacked first.
The pH of the reaction medium can significantly influence the regioselectivity. Under neutral or basic conditions, the inherent difference in nucleophilicity of the amino groups dictates the outcome. However, under acidic conditions, protonation of the more basic 5-amino group can occur, reducing its nucleophilicity and potentially altering the regiochemical outcome.[6]
Caption: Generalized mechanism of the Gabriel-Isay pteridine synthesis.
Protocol: Synthesis of the Parent Pteridine
This protocol describes the synthesis of the unsubstituted pteridine ring system. Glyoxal, the simplest 1,2-dicarbonyl compound, is used in this reaction, often in the form of its more stable sodium bisulfite addition product.
Materials:
-
Pyrimidine-2,4,5-triamine
-
Glyoxal sodium bisulfite addition product
-
Water
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve Pyrimidine-2,4,5-triamine in water.
-
In a separate flask, prepare a solution of glyoxal by decomposing the glyoxal sodium bisulfite addition product with a stoichiometric amount of sodium bicarbonate in water.
-
Slowly add the glyoxal solution to the solution of Pyrimidine-2,4,5-triamine with stirring at room temperature.
-
The reaction mixture is typically stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The pteridine product, being less soluble, may precipitate from the reaction mixture.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Causality of Experimental Choices:
-
Glyoxal Sodium Bisulfite: This adduct is a stable and convenient source of glyoxal, which is volatile and prone to polymerization. The glyoxal is liberated in situ by the addition of a base like sodium bicarbonate.
-
Aqueous Medium: The reaction is often carried out in water as the starting materials have sufficient solubility, and it is an environmentally benign solvent.
-
Room Temperature: The condensation reaction proceeds readily at ambient temperature, avoiding potential side reactions that could occur at elevated temperatures.
| Reagent | Role | Rationale for Choice |
| Glyoxal sodium bisulfite | 1,2-Dicarbonyl source | Stable and convenient source of glyoxal |
| Sodium bicarbonate | Base | In situ liberation of glyoxal |
Expanding the Heterocyclic Portfolio: Synthesis of Thiazolo[5,4-d]pyrimidines
The thiazolo[5,4-d]pyrimidine scaffold is another privileged heterocyclic system with a wide range of biological activities, including kinase inhibition and antagonism of TRPV1 receptors.[7][8] The synthesis of this ring system from Pyrimidine-2,4,5-triamine involves the construction of the thiazole ring onto the pyrimidine core.
General Synthetic Strategy
The formation of the thiazole ring typically involves the reaction of the 4- and 5-amino groups of Pyrimidine-2,4,5-triamine with a reagent that can provide a "C-S" or "S-C-N" unit. Common reagents for this transformation include carbon disulfide (CS₂) or thiophosgene (CSCl₂), followed by reaction with an appropriate electrophile, or by direct reaction with isothiocyanates.
Protocol: Synthesis of 2,7-Diamino-thiazolo[5,4-d]pyrimidine (Conceptual)
Conceptual Procedure:
-
Reaction of Pyrimidine-2,4,5-triamine with an isothiocyanate (R-N=C=S) would lead to the formation of a thiourea derivative at the 5-amino position.
-
Subsequent intramolecular cyclization, likely promoted by an oxidizing agent or acid catalyst, would involve the attack of the 4-amino group onto the thiocarbonyl carbon, followed by elimination to form the thiazole ring.
This conceptual protocol highlights the potential for further exploration and development of synthetic methodologies starting from Pyrimidine-2,4,5-triamine.
Applications in Drug Discovery and Development
The heterocyclic compounds synthesized from Pyrimidine-2,4,5-triamine are of significant interest to the pharmaceutical industry due to their diverse biological activities.
-
Purine Derivatives: 2-Aminopurine and its analogs have been investigated as CDK2 inhibitors for the treatment of triple-negative breast cancer.[9] The purine scaffold is a cornerstone in the development of antiviral and anticancer agents.
-
Pteridine Derivatives: The pteridine core is found in numerous drugs and biologically active molecules.[4] Many pteridine derivatives exhibit potent anticancer activity, and they have also been explored as anti-inflammatory and antimicrobial agents.
-
Thiazolo[5,4-d]pyrimidine Derivatives: This class of compounds has shown promise as potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors for cancer therapy.[8] They have also been identified as antagonists of the TRPV1 receptor, with potential applications in pain management.[7]
References
-
Reconstructive Methodology in the Synthesis of 2-Aminopurine. MDPI. Available at: [Link]
-
2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. PMC - PubMed Central. Available at: [Link]
-
Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. NIH. Available at: [Link]
- US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents. Google Patents.
-
Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. Available at: [Link]
-
Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PMC. Available at: [Link]
-
Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. Available at: [Link]
-
The Gabriel Synthesis - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. ResearchGate. Available at: [Link]
-
Traube purine synthesis. Chemistry Online. Available at: [Link]
-
7.1.1. Synthesis. Thieme. Available at: [Link]
-
Traube Purine Synthesis | PDF | Chemical Compounds | Chemistry. Scribd. Available at: [Link]
-
Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. NIH. Available at: [Link]
-
General pathway of Traube's method for purine synthesis. ResearchGate. Available at: [Link]
-
A First Microwave-Assisted Synthesis of a New Class of Purine and Guanine Thioglycoside Analogs. PubMed. Available at: [Link]
-
Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists. PubMed. Available at: [Link]
-
Therapeutic Potential of Pteridine Derivatives: A Comprehensive Review. PubMed. Available at: [Link]
-
Reconstructive Methodology in the Synthesis of 2-Aminopurine. MDPI. Available at: [Link]
-
Reconstructive Methodology in the Synthesis of 2-Aminopurine. ResearchGate. Available at: [Link]
-
(PDF) Synthesis and biological activity study of some new pteridine derivatives. ResearchGate. Available at: [Link]
-
Identification and synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine derivatives as TRPV1 antagonists | Request PDF. ResearchGate. Available at: [Link]
-
Structure of 2‐aminopurine (2AP), two analogues found in the literature... ResearchGate. Available at: [Link]
-
General pathway of Traube's method for purine synthesis. ResearchGate. Available at: [Link]
-
Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Single-step syntheses of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines: intermediates for bivalent thiazolopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Note: Pyrimidine-2,4,5-triamine as a Strategic Scaffold in Combinatorial Chemistry
Executive Summary
Pyrimidine-2,4,5-triamine (PTA) represents a "privileged scaffold" in drug discovery due to its structural isomorphism with the purine and pteridine cores found in essential cofactors (folates, biopterins) and nucleic acids. In combinatorial chemistry, PTA serves as a trifunctional nucleophilic template, allowing for the divergent synthesis of high-affinity kinase inhibitors, antifolates, and DNA-interacting agents.
This guide provides a technical roadmap for utilizing PTA in high-throughput synthesis (HTS). It addresses the critical challenges of oxidative instability and regioselectivity , providing validated protocols that ensure reproducibility in library generation.
Chemical Reactivity & Handling
The First Causality Principle: The successful application of PTA relies on understanding the electronic differentiation of its three amino groups.
Nucleophilicity Hierarchy
Unlike symmetrical triamines, the electronic environment of the pyrimidine ring creates a distinct reactivity gradient:
-
5-NH₂ (Highest Nucleophilicity): This amine is not conjugated with the electron-deficient pyrimidine ring nitrogens. It behaves as an electron-rich aniline-like nucleophile, making it the primary site for initial attack on electrophiles (aldehydes, isocyanates).
-
4-NH₂ (Moderate): Vinylogous amide character; less nucleophilic than the 5-position but capable of cyclization.
-
2-NH₂ (Lowest): Guanidine-like character; typically unreactive under mild conditions, serving as a handle for solubility or late-stage diversification.
Stability & Salt Forms
Critical Handling Note: Free base Pyrimidine-2,4,5-triamine is highly susceptible to air oxidation, rapidly forming dark azo- or nitroso-polymer degradation products.
-
Storage: Store as the sulfate (H₂SO₄) or hydrochloride (HCl) salt at -20°C under argon.
-
In-Situ Generation: For reactions requiring the free base, liberate it in situ using a degassed buffer or non-nucleophilic base (e.g., DIPEA) immediately prior to reaction.
Combinatorial Workflows
The following diagram illustrates the divergent pathways accessible from the PTA core.
Figure 1: Divergent synthetic pathways from the Pyrimidine-2,4,5-triamine scaffold.
Experimental Protocols
Protocol A: Regioselective Synthesis of Pteridine Libraries
Objective: Synthesis of 6,7-disubstituted pteridines via condensation with unsymmetrical 1,2-dicarbonyls. Challenge: Controlling Regioselectivity (6- vs 7-isomer). Mechanistic Insight: Under acidic conditions, the 5-amine (most basic) initiates attack on the most electrophilic carbonyl. Adjusting pH can shift the major isomer.
Materials:
-
Pyrimidine-2,4,5-triamine sulfate (1.0 eq)
-
Unsymmetrical 1,2-dicarbonyl (1.1 eq) (e.g., phenylglyoxal)
-
Sodium acetate (buffer) or HCl (for pH control)
-
Solvent: Water/Ethanol (1:1)
Step-by-Step Methodology:
-
Preparation: Suspend PTA sulfate (1 mmol) in degassed water (5 mL).
-
pH Adjustment (Critical):
-
For Neutral Conditions: Add Sodium Acetate (2.0 eq) to release the free base.
-
For Acidic Conditions: Add 1M HCl to adjust pH to ~1-2.
-
-
Condensation: Add the 1,2-dicarbonyl compound dissolved in ethanol (5 mL).
-
Incubation: Heat at reflux (80°C) for 2–4 hours under N₂ atmosphere.
-
Validation: Monitor by LC-MS.[1] The disappearance of the triamine peak (m/z ~126) and appearance of the pteridine mass indicates completion.
-
-
Isolation: Cool to 4°C. The pteridine product often precipitates. Filter and wash with cold water/ethanol.
-
Purification: If a mixture of isomers (6-substituted vs 7-substituted) is formed, separate via preparative HPLC (C18 column, Acetonitrile/Water gradient).
Data Summary: Regioselectivity Trends
| Condition | Major Isomer (with Phenylglyoxal) | Mechanism Driver |
|---|---|---|
| Neutral (pH 7) | 7-Phenylpteridine | Kinetic control; 5-NH₂ attacks aldehyde |
| Acidic (pH 1) | 6-Phenylpteridine | Thermodynamic/Charge control |
Protocol B: Solid-Phase Synthesis of 8-Substituted Purines
Objective: Rapid generation of a purine library using resin-bound reagents. Strategy: Since PTA is difficult to link directly to resin without affecting the 4,5-diamino reactivity, we utilize a "Resin-Capture" strategy or build the purine on a resin-bound aldehyde.
Workflow:
-
Resin Loading: Immobilize a diversity element (e.g., a benzoic acid derivative) onto Wang Resin.
-
Activation: Convert the acid to an aldehyde or activated ester if necessary, or use a resin-bound aldehyde directly.
-
Cyclization (The Traube Variant):
-
Cleavage: Treat resin with TFA/DCM (1:1) to release the final 8-substituted purine.
Troubleshooting & Optimization Guide
| Issue | Root Cause | Corrective Action |
| Black Reaction Mixture | Oxidation of free amine | Degass all solvents; use Argon balloon; add 1% sodium dithionite (reducing agent) to the buffer. |
| Low Yield (Pteridines) | Polymerization of dicarbonyl | Add dicarbonyl dropwise; ensure PTA is fully solubilized (use heat/sonication) before addition. |
| Insoluble Starting Material | Sulfate salt lattice energy | Use 1:1 Water:DMSO mixture; add mild base (NaHCO₃) to disrupt salt lattice. |
| Regioisomer Mixtures | Similar electrophilicity of carbonyls | Use highly differentiated dicarbonyls (e.g., keto-aldehydes vs. diketones). |
References
-
National Institutes of Health (NIH). (2025). Pterin chemistry and its relationship to the molybdenum cofactor. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Solid-Phase Synthesis of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones.[4] Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Synthesis of Pyrimidines and Pteridines.[5][6] Retrieved from [Link]
-
PubChem. (2025). Pyrimidine-2,4,5-triamine Compound Summary. Retrieved from [Link]
Sources
Application Note: High-Throughput Screening of Pyrimidine-2,4,5-Triamine Derivatives
Abstract & Scope
Pyrimidine-2,4,5-triamine derivatives represent a privileged scaffold in medicinal chemistry, frequently exhibiting potent inhibition of kinases (e.g., EGFR, CDK, FGFR) and dihydrofolate reductase (DHFR). However, their nitrogen-rich, flat heteroaromatic structure presents distinct challenges in high-throughput screening (HTS), including poor aqueous solubility, liability to oxidation, and potential autofluorescence.
This Application Note provides a validated workflow for screening libraries of these derivatives. It moves beyond generic HTS advice to address scaffold-specific physicochemical properties, ensuring data fidelity and minimizing false negatives/positives.
Compound Management & Library Preparation
The Critical Failure Point: Pyrimidine-2,4,5-triamines are prone to oxidative degradation at the exocyclic amine positions and aggregation in aqueous buffers.
Solubilization Protocol
Standard DMSO dissolution is often insufficient for this scaffold due to "brick-dust" crystal packing.
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.
-
Concentration: Prepare master stocks at 10 mM. Avoid 100 mM stocks to prevent precipitation upon freeze-thaw cycles.
-
Acoustic Handling: Use acoustic liquid handling (e.g., Echo® systems) rather than tip-based transfer to minimize compound loss and cross-contamination.
Stability & Storage
-
Oxidation Control: Store plates under nitrogen or argon gas.
-
Freeze-Thaw: Limit to <5 cycles.
-
QC Step: Randomly sample 5% of the library via LC-MS prior to the screen to verify integrity.
Workflow Visualization
The following diagram illustrates the compound processing pipeline designed to mitigate oxidation and precipitation risks.
Figure 1: Compound management workflow emphasizing oxidation prevention and quality control.
Assay Development: TR-FRET Kinase Format
Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard fluorescence intensity. Pyrimidine derivatives can be autofluorescent; TR-FRET eliminates this background noise by using a time-delayed signal reading.
Assay Principle
The assay measures the transfer of phosphate from ATP to a peptide substrate.
-
Donor: Europium-labeled anti-phospho-residue antibody.
-
Acceptor: ULight™-labeled peptide substrate (or similar far-red acceptor).
-
Mechanism: Phosphorylation brings the Donor and Acceptor into proximity, generating a FRET signal.
Buffer Optimization for Triamines
Standard kinase buffers must be modified for this scaffold:
-
DTT (Dithiothreitol): 1-2 mM is mandatory to prevent oxidation of the triamine moiety during the incubation.
-
Detergent: 0.01% Triton X-100 or Brij-35 to prevent colloidal aggregation (promiscuous inhibition).
HTS Execution Protocol
Target: Generic Serine/Threonine Kinase (e.g., CDK2/CyclinE). Format: 384-well low-volume white plates.
Step-by-Step Methodology
| Step | Action | Volume | Notes |
| 1 | Compound Transfer | 50 nL | Acoustic transfer of library (10 mM stock) to dry plate. Final Assay Conc: 10 µM. |
| 2 | Enzyme Addition | 2.5 µL | Add Kinase in 1X Buffer (+ DTT). Centrifuge 1000 rpm, 1 min. |
| 3 | Pre-Incubation | N/A | Incubate 10 min at RT. Allows compound to bind active site.[1] |
| 4 | Substrate/ATP Mix | 2.5 µL | Add Peptide Substrate + ATP (at K_m apparent). |
| 5 | Reaction | N/A | Incubate 60 min at RT (protected from light). |
| 6 | Detection Mix | 5 µL | Add EDTA (to stop reaction) + Eu-Antibody + Acceptor. |
| 7 | Equilibration | N/A | Incubate 60 min at RT. |
| 8 | Read | N/A | Read on Multimode Reader (e.g., EnVision). Excitation: 320nm; Emission: 615nm/665nm. |
Signal Pathway Visualization
Figure 2: TR-FRET Assay mechanism. Successful inhibition prevents phosphorylation, reducing the FRET signal.
Data Analysis & Validation
Quality Control Metrics
Before identifying hits, validate the plate using the Z-factor (Z').
- : Mean and SD of Positive Control (Max Inhibition, e.g., Staurosporine).
- : Mean and SD of Negative Control (DMSO).
-
Acceptance Criteria: Z' > 0.5 is required for a robust screen (Zhang et al., 1999).
Hit Selection & Triage
-
Primary Hit Cutoff: Compounds exhibiting >50% inhibition at 10 µM.
-
PAINS Filtering: Pyrimidine-2,4,5-triamines are generally stable, but specific substitutions (e.g., catechols, thiols) can trigger Pan-Assay Interference (PAINS). Run in silico filters (Baell & Holloway, 2010).[2][3]
-
Dose-Response: Re-test hits in an 8-point dose-response curve to determine IC50.
-
Interference Counter-screen: Test hits without the enzyme (ADP + Detection Mix only) to ensure the compound isn't quenching the fluorescence or acting as a FRET acceptor.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Z' Factor (<0.4) | Pipetting error or reagent degradation. | Check liquid handler calibration. Ensure ATP is fresh (avoid freeze-thaw). |
| High Background | Non-specific binding of antibody. | Increase detergent (Tween-20 or Triton X-100) to 0.05%. |
| Compound Precipitation | "Brick-dust" insolubility. | Visually inspect source plates. Dilute intermediate plate in buffer before adding to assay. |
| Signal Drift | Plate edge effects (evaporation). | Use low-volume plates with better sealing. Avoid outer wells if possible. |
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[4][5] Journal of Biomolecular Screening.
-
[Link]
-
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[2][3][6] Journal of Medicinal Chemistry.
-
[Link]
-
-
Sittampalam, G. S., et al. (Eds.).[2][4][7] (2004). Assay Guidance Manual.[2] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2]
-
[Link]
-
-
Lazo, J. S., et al. (2007). High-Throughput Screening of Kinase Inhibitors. Methods in Molecular Biology.
-
[Link]
-
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baell, J.B. and Holloway, G.A. (2010) New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53, 2719-2740. - References - Scientific Research Publishing [scirp.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to the Handling and Storage of Pyrimidine-2,4,5-triamine
Welcome to the Technical Support Center for Pyrimidine-2,4,5-triamine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the scientific rationale behind them, ensuring the integrity and reproducibility of your results. Pyrimidine-2,4,5-triamine is a valuable building block, but its triamine-substituted heterocyclic structure makes it susceptible to degradation if not handled and stored with care. This document will serve as a comprehensive resource to mitigate these risks.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the handling and storage of Pyrimidine-2,4,5-triamine, providing actionable solutions based on an understanding of its chemical properties.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of Solid Compound (e.g., yellowing, browning) | Oxidation due to exposure to air (oxygen). | Immediately store the compound under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, use a tightly sealed container, preferably amber glass, and place it inside a desiccator. |
| Photodegradation from exposure to light. | Always store the solid compound in a light-protecting container (e.g., amber vial) and in a dark location such as a cabinet or refrigerator. | |
| Inconsistent Experimental Results | Degradation of the compound in solid form or in solution. | Verify the purity of your sample using analytical methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS). Compare the results with a fresh standard or the certificate of analysis. |
| Precipitation in Aqueous Solutions | Poor solubility or degradation leading to less soluble byproducts. | Pyrimidine-2,4,5-triamine has limited solubility in water. Prepare solutions fresh whenever possible. If a stock solution is necessary, consider using a suitable organic solvent or a buffer system at an appropriate pH. Note that the sulfate salt has very low water solubility. |
| Loss of Potency in Biological Assays | Hydrolysis or other forms of degradation in the assay medium. | Prepare solutions of Pyrimidine-2,4,5-triamine immediately before use. If the experimental timeline requires a stored solution, conduct a stability study in the specific buffer system to determine the rate of degradation. |
Frequently Asked Questions (FAQs)
Here, we delve into the specifics of handling and storage, explaining the "why" behind each recommendation to build a robust and reliable experimental protocol.
Storage of Solid Pyrimidine-2,4,5-triamine
Q1: What are the optimal temperature and humidity conditions for storing solid Pyrimidine-2,4,5-triamine?
A1: For long-term stability, solid Pyrimidine-2,4,5-triamine should be stored in a cool, dry, and dark environment. A recommended storage temperature is between 2°C and 8°C.[1] It is crucial to store it in a tightly sealed container to minimize exposure to moisture and air. The presence of moisture can accelerate degradation pathways such as hydrolysis.[2][3][4][5] Storing under an inert atmosphere, such as argon or nitrogen, is highly recommended to prevent oxidation.[6]
Q2: My laboratory does not have a dedicated 2-8°C storage unit for chemicals. Can I store it at room temperature?
A2: While refrigerated storage is ideal, short-term storage at a controlled room temperature (20°C to 25°C) in a desiccator, protected from light, is acceptable for immediate use.[7] However, for long-term storage, the lower temperature is critical to slow down potential degradation processes. For extended storage at room temperature, it is imperative to minimize exposure to light, humidity, and oxygen.
Handling and Preparation of Solutions
Q3: What are the primary degradation pathways for Pyrimidine-2,4,5-triamine in solution?
A3: The primary degradation pathways for Pyrimidine-2,4,5-triamine in solution are oxidation and hydrolysis. The electron-rich amino groups on the pyrimidine ring make the molecule susceptible to oxidation, especially in the presence of oxygen and light. Hydrolysis of the amino groups can also occur, particularly under strongly acidic or basic conditions, leading to the formation of hydroxy-pyrimidines and other byproducts.
Q4: What is the recommended procedure for preparing solutions of Pyrimidine-2,4,5-triamine?
A4: It is strongly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, use a high-purity, anhydrous aprotic solvent. For aqueous solutions, use deoxygenated buffers. The pH of the solution is a critical factor; while specific optimal pH ranges for this compound are not extensively documented, neutral or slightly acidic conditions are generally preferable to basic conditions to minimize hydrolysis. It is advisable to perform a preliminary stability test in your chosen solvent system if the solution needs to be stored for any length of time.
Q5: Is Pyrimidine-2,4,5-triamine sensitive to light when in solution?
A5: Yes, aminopyrimidines can be susceptible to photodegradation.[8] Therefore, it is best practice to protect solutions from light by using amber vials or by wrapping the container with aluminum foil. Conduct all manipulations of the solution in a subdued light environment whenever possible.
Experimental Protocols
To ensure the integrity of your experiments, the following protocols for handling and stability testing are provided.
Protocol for Preparation of a Stock Solution
-
Environment: Work in a clean, dry area with minimal light exposure. If possible, use a glove box with an inert atmosphere.
-
Weighing: Accurately weigh the required amount of Pyrimidine-2,4,5-triamine in a clean, dry container.
-
Solvent Addition: Add the desired volume of a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF) or a deoxygenated aqueous buffer.
-
Dissolution: Gently agitate or sonicate the mixture until the solid is completely dissolved.
-
Storage: If immediate use is not possible, store the solution in a tightly sealed amber vial at -20°C or -80°C. Before use, allow the solution to come to room temperature slowly and inspect for any precipitation.
Protocol for Assessing Compound Stability
-
Sample Preparation: Prepare a solution of Pyrimidine-2,4,5-triamine at a known concentration in the desired solvent or buffer system.
-
Storage Conditions: Aliquot the solution into several amber vials and store them under different conditions (e.g., 2-8°C, room temperature, 40°C) and for different durations (e.g., 0, 24, 48, 72 hours).
-
Analysis: At each time point, analyze the samples using a stability-indicating HPLC method.
-
Data Evaluation: Compare the peak area of the parent compound at each time point to the initial (time 0) sample. A decrease in the peak area indicates degradation. Analyze for the appearance of new peaks, which would correspond to degradation products.
Visualizing Degradation and Handling Workflow
To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathways and the recommended workflow for handling Pyrimidine-2,4,5-triamine.
Caption: Potential degradation pathways for Pyrimidine-2,4,5-triamine.
Caption: Recommended workflow for handling and storing Pyrimidine-2,4,5-triamine.
References
- Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2025). ACS Omega.
-
European Commission. (2008). OPINION ON 2,5,6-Triamino-4-pyrimidinol sulfate. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
-
MDPI. (2021). Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. Retrieved from [Link]
-
MDPI. (2021). Effect of Storage Humidity on Physical Stability of Spray-Dried Naproxen Amorphous Solid Dispersions with Polyvinylpyrrolidone. Retrieved from [Link]
-
PubMed. (2016). Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. Retrieved from [Link]
-
ResearchGate. (2020). Chemical stability of 4-aminopyridine capsules. Retrieved from [Link]
-
PubMed. (1986). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Retrieved from [Link]
Sources
- 1. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]
- 2. Effect of Storage Humidity on Physical Stability of Spray-Dried Naproxen Amorphous Solid Dispersions with Polyvinylpyrrolidone: Two Fluid Nozzle vs. Three Fluid Nozzle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
Technical Support Center: High-Purity Pyrimidine-2,4,5-triamine Recrystallization
Welcome to the technical support guide for the recrystallization of Pyrimidine-2,4,5-triamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining high-purity material. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and optimize your purification processes effectively.
Overview & Core Principles
Pyrimidine-2,4,5-triamine is a critical building block in the synthesis of various biologically active molecules, including purines and pterins.[1] Its purity is paramount, as impurities can lead to side reactions, lower yields, and complications in downstream applications. Recrystallization is the most common and effective method for its purification.
The success of any recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at a lower temperature, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for recrystallizing Pyrimidine-2,4,5-triamine?
A1: Your choice of solvent is the most critical parameter. Due to the multiple amine groups, Pyrimidine-2,4,5-triamine is a polar molecule capable of extensive hydrogen bonding. Therefore, polar protic solvents are the best starting point.
-
Water: Often a good choice, especially slightly acidified water (e.g., with acetic acid), which can protonate the amine groups and increase solubility.[2]
-
Alcohols: Methanol and ethanol are commonly used for pyrimidine derivatives.[3] They offer a good balance of polarity.
-
High-Boiling Point Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) can be effective, particularly for stubborn impurities or derivatives that show poor solubility in other systems.[4][5] However, their high boiling points can make them difficult to remove completely.
Q2: My compound is colored. How can I remove colored impurities?
A2: Colored impurities are typically large, conjugated organic molecules. These can often be removed by adding a small amount of activated charcoal to the hot, dissolved solution. The charcoal adsorbs the large impurity molecules onto its surface. Be cautious not to add too much, as it can also adsorb your target compound, reducing the yield. After a brief heating period with the charcoal, it must be removed via hot filtration before the solution is cooled.[6]
Q3: What kind of yield and purity can I realistically expect?
A3: For closely related compounds like tetraaminopyrimidine salts, yields between 50-80% with purities exceeding 95% have been reported after crystallization.[2] Your actual yield will depend on the initial purity of your crude material and the precision of your technique (e.g., using the minimum amount of hot solvent).
Q4: Can recrystallization change the properties of my compound?
A4: Yes, this is a critical consideration in pharmaceutical development. Recrystallization can lead to different polymorphs or solvates (where solvent molecules are incorporated into the crystal lattice).[7] These different solid-state forms can have altered physical properties, including solubility, stability, and even toxicity.[7] It is essential to characterize the final product using techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC) if polymorphism is a concern.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of Pyrimidine-2,4,5-triamine.
Issue 1: The compound will not dissolve.
-
Possible Cause: The solvent is not polar enough or the volume is insufficient.
-
Solution:
-
Ensure you are using a suitable polar solvent (see FAQs).
-
Add more solvent in small increments, bringing the solution back to a boil after each addition.
-
If solubility is still poor, consider using a more powerful solvent like DMF or DMSO, or try slightly acidifying the water with acetic or hydrochloric acid.[2][4]
-
Issue 2: No crystals form upon cooling.
-
Possible Cause 1: The solution is not supersaturated. You may have used too much solvent.
-
Solution 1: Re-heat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again. Be careful not to evaporate too much, or the compound may crash out with impurities.
-
Possible Cause 2: The solution requires nucleation to begin crystallization.
-
Solution 2:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide a surface for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
-
Issue 3: The compound "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated, causing the compound to come out of solution as a supercooled liquid. This has been noted as a potential issue with related compounds under certain reaction conditions.[8]
-
Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to lower the concentration.
-
Allow the solution to cool much more slowly. Insulating the flask can help. This gives the molecules more time to align properly into a crystal lattice.
-
Consider switching to a lower-boiling point solvent.
-
Issue 4: The final product is still impure or has a low melting point.
-
Possible Cause: The cooling process was too rapid, trapping impurities within the crystal lattice.
-
Solution: Repeat the recrystallization process, but ensure the solution cools as slowly as possible. Do not immediately place the flask in an ice bath. Allow it to cool to room temperature first, then transfer it to an ice bath to maximize recovery.
Visualization of Troubleshooting Logic
Caption: Troubleshooting decision tree for common recrystallization issues.
Recommended Experimental Protocol: Single-Solvent Recrystallization
This protocol provides a robust starting point. Adjustments to solvent and volumes may be necessary based on the initial purity of your material.
Safety First: Pyrimidine-2,4,5-triamine is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye and skin irritation.[9][10] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
Materials:
-
Crude Pyrimidine-2,4,5-triamine
-
Solvent (e.g., Deionized Water)
-
Glacial Acetic Acid (optional)
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection & Dissolution:
-
Place the crude Pyrimidine-2,4,5-triamine (e.g., 5.0 g) into an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of deionized water (e.g., 50 mL) to create a slurry.
-
Begin heating the slurry on a hot plate with stirring.
-
Add more hot deionized water in small portions until the solid just dissolves. If solubility is low, add a few drops of glacial acetic acid to aid dissolution.[2] Record the total volume of solvent used.
-
-
Decolorization (If Necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a very small amount of activated charcoal (approx. 1-2% by weight of your compound).
-
Return the flask to the hot plate and gently boil for 2-3 minutes.[6]
-
-
Hot Filtration:
-
Pre-heat a second Erlenmeyer flask and a glass funnel (with fluted filter paper) by placing them on the hot plate or in an oven. This prevents premature crystallization in the funnel.
-
Quickly filter the hot solution to remove the activated charcoal and any insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[2]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any residual soluble impurities from the crystal surfaces.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Visualization of Recrystallization Workflow
Caption: Standard workflow for the recrystallization of Pyrimidine-2,4,5-triamine.
Data Summary Table
| Parameter | Recommended Range/Value | Rationale & Notes |
| Solvent Choice | Water, Methanol, Ethanol | Polar protic solvents match the polarity of the analyte.[3][5] |
| Solvent Acidity | Neutral to slightly acidic (pH 5-6) | Mild acid can improve solubility by protonating basic amine sites.[2] |
| Cooling Rate | Slow cooling to RT, then ice bath | Promotes the formation of larger, purer crystals and prevents impurity trapping. |
| Expected Yield | 50 - 80% | Highly dependent on initial purity and technique.[2] |
| Expected Purity | > 95% | Can be assessed by HPLC, LC-MS, or melting point analysis.[2] |
References
-
Recrystallization | MIT Digital Lab Techniques Manual. (2010). YouTube. [Link]
-
The Risk of Recrystallization: Changes to the Toxicity and Morphology of Pyrimethamine. (2025). MDPI. [Link]
- US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine.
- CN105541729A - Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process.
-
Pyrimidine-2,4,5-triamine | C4H7N5 | CID 148506. PubChem - NIH. [Link]
-
Optimization for the preparation of pyrimidine-2,4,5-triamine 6 1. ResearchGate. [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. [Link]
- US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same.
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC - NIH. [Link]
-
2,4,5-Triamino-6-hydroxypyrimidine sulfate - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
Solubility of pyrimidine derivatives in different organic solvents at different temperatures. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate.
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]
-
Material Safety Data Sheet - 5-Nitroso-2,4,6-triaminopyrimidine. Cole-Parmer. [Link]
-
Safety Data Sheet: 6-Hydroxy-2,4,5-triaminopyrimidine sulfate. Chemos. [Link]
-
4-Hydroxy-2,4,5-triaminopyrimidine. Wikipedia. [Link]
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- 10. chemos.de [chemos.de]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Moisture sensitivity and handling of Pyrimidine-2,4,5-triamine
Welcome to the comprehensive technical support guide for Pyrimidine-2,4,5-triamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture and air sensitivity of this versatile chemical intermediate. Here, we provide in-depth, field-proven insights and troubleshooting solutions to ensure the integrity of your experiments and the reliability of your results.
Introduction: The Challenge of Stability
Pyrimidine-2,4,5-triamine is a pivotal building block in the synthesis of numerous biologically active molecules, including various therapeutic agents.[1] However, its rich amino-functionalization makes it susceptible to degradation by atmospheric moisture and oxygen. This sensitivity can lead to the formation of impurities that may compromise downstream reactions, resulting in reduced yields, unexpected side products, and inconsistent outcomes. Understanding and mitigating these stability issues are paramount for successful research and development.
This guide is structured to provide direct answers to common problems and questions, moving from troubleshooting specific experimental issues to broader frequently asked questions regarding handling and storage.
Troubleshooting Guide: Addressing In-Process Challenges
This section is dedicated to identifying and solving problems that may arise during the experimental use of Pyrimidine-2,4,5-triamine.
Scenario 1: Inconsistent Reaction Yields or Complete Reaction Failure
Question: My reaction yield is significantly lower than expected, or the reaction is not proceeding to completion. I suspect an issue with my Pyrimidine-2,4,5-triamine reagent. What could be the cause and how can I fix it?
Answer:
This is a classic symptom of using a degraded reagent. The primary culprits are hydrolysis and oxidation of the Pyrimidine-2,4,5-triamine.
-
Causality: The amino groups on the pyrimidine ring are susceptible to reaction with water (hydrolysis) and oxygen (oxidation), especially when exposed to ambient air.[2] Degradation can lead to the formation of hydroxylated or ring-opened byproducts that are unreactive in your desired transformation. For instance, general pyrimidine degradation pathways can involve cleavage of the N3-C4 bond after an initial reaction with water or oxygen.[3]
-
Troubleshooting Steps:
-
Purity Assessment: Before use, and especially if you suspect degradation, it is crucial to verify the purity of your Pyrimidine-2,4,5-triamine.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method to quantify the purity of your starting material. A degraded sample will likely show multiple peaks in addition to the main product peak.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities through unexpected signals. Compare your spectrum to a reference spectrum of the pure compound.
-
-
Reagent Handling Review: Re-evaluate your handling procedure. Were there any points where the compound could have been exposed to air or moisture for an extended period? Even brief exposures during weighing can be detrimental.
-
Use of Fresh Reagent: If degradation is confirmed or highly suspected, it is best to use a fresh, unopened bottle of the reagent.
-
Inert Atmosphere: For all future experiments, handle Pyrimidine-2,4,5-triamine under a dry, inert atmosphere using a glove box or a Schlenk line.[5][6]
-
Scenario 2: Unexpected Side Products Observed in Reaction Mixture
Question: My post-reaction analysis (e.g., LC-MS, NMR) shows the presence of unexpected molecular weights or signals that do not correspond to my starting materials or expected product. Could this be due to impurities in the Pyrimidine-2,4,5-triamine?
Answer:
Yes, this is highly probable. The degradation products of Pyrimidine-2,4,5-triamine can participate in side reactions or be carried through the reaction and purification steps.
-
Plausible Degradation Pathways:
-
Hydrolysis: The amino groups can be hydrolyzed to hydroxyl groups, forming aminohydroxypyrimidine derivatives. These impurities will have different reactivity and may lead to undesired products.
-
Oxidation: Oxidation can lead to the formation of various oxidized species, including potential ring-opened products.[7] A related compound, 2,4,5-triamino-6-alkoxypyrimidine, is known to be sensitive to oxidation.[2]
-
Dimerization/Polymerization: Under certain conditions, highly reactive degradation intermediates can potentially dimerize or polymerize.
-
-
Mitigation Strategy:
-
Characterize Impurities: If possible, try to identify the structure of the major impurities using techniques like mass spectrometry and multidimensional NMR. This can provide clues about the degradation pathway.
-
Purification of Starting Material: If a fresh bottle is not available, you may consider purifying the Pyrimidine-2,4,5-triamine before use. However, this can be challenging due to its instability. Recrystallization from a suitable dry, non-protic solvent under an inert atmosphere might be an option, but this should be approached with caution.
-
Strict Adherence to Anhydrous and Anaerobic Techniques: The most effective solution is prevention. Employing rigorous air-sensitive handling techniques is the best way to avoid the formation of these impurities.[8]
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage, handling, and stability of Pyrimidine-2,4,5-triamine.
Q1: What are the ideal storage conditions for Pyrimidine-2,4,5-triamine?
A1: To ensure the long-term stability of Pyrimidine-2,4,5-triamine, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage location should be cool, dry, and well-ventilated, away from light and incompatible substances such as strong oxidizing agents.[9]
Q2: I've noticed a change in the color of my Pyrimidine-2,4,5-triamine powder. What does this signify?
A2: A color change, such as yellowing or browning of the typically off-white powder, is a strong visual indicator of degradation, likely due to oxidation. If you observe a color change, it is highly recommended to verify the purity of the compound analytically (e.g., via HPLC) before use.
Q3: What is the best way to weigh and dispense Pyrimidine-2,4,5-triamine?
A3: Due to its sensitivity to air and moisture, Pyrimidine-2,4,5-triamine should be handled in a controlled environment.
-
Glove Box: The ideal method is to weigh and handle the powder inside a glove box with a dry, inert atmosphere.[10]
-
Schlenk Line: If a glove box is not available, a Schlenk line can be used. The solid can be quickly transferred to a pre-dried flask under a positive pressure of inert gas.
If neither is available, and the experiment can tolerate minor impurities, work quickly in a fume hood on a low-humidity day. Minimize the time the container is open to the atmosphere.
Q4: Can I prepare a stock solution of Pyrimidine-2,4,5-triamine for later use?
A4: Preparing stock solutions is generally not recommended due to the compound's instability in solution, particularly in protic or aqueous solvents. The stability of aminopyrimidines in solution can be pH-dependent.[11][12] If a solution must be prepared, use a dry, aprotic solvent and prepare it fresh immediately before use. Store any temporary solutions under an inert atmosphere and at a low temperature.
Q5: What are some suitable solvents for reactions involving Pyrimidine-2,4,5-triamine?
A5: The choice of solvent is reaction-dependent. However, to minimize degradation, it is crucial to use anhydrous solvents. Common choices for reactions with sensitive reagents include tetrahydrofuran (THF), dioxane, N,N-dimethylformamide (DMF), and acetonitrile, all in their anhydrous forms.
Summary of Handling and Storage Parameters
| Parameter | Recommendation | Rationale |
| Storage | Tightly sealed container, cool, dry, dark place, under inert gas (Argon or Nitrogen). | Prevents hydrolysis and oxidation.[9] |
| Weighing | Inside a glove box or under a positive flow of inert gas. | Minimizes exposure to atmospheric moisture and oxygen.[5] |
| Solutions | Prepare fresh in anhydrous, aprotic solvents immediately before use. | Avoids degradation in solution.[11] |
| Visual Check | Inspect for color change (yellowing/browning) before use. | Color change indicates potential degradation. |
| Purity Check | Use HPLC or NMR to confirm purity if degradation is suspected. | Ensures the quality of the starting material for reliable results.[4] |
Experimental Workflow Diagram
The following diagram illustrates the recommended workflow for handling Pyrimidine-2,4,5-triamine to maintain its integrity.
Caption: Recommended workflow for handling moisture-sensitive Pyrimidine-2,4,5-triamine.
References
-
Kaczka, E. A., & Folkers, K. (1952). U.S. Patent No. 2,584,024. Washington, DC: U.S. Patent and Trademark Office. Link
-
Barlin, G. B., & Brown, W. V. (1967). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). Journal of the Chemical Society C: Organic, 2473-2476. Link
-
Di Meo, F., et al. (2021). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. Molecules, 26(16), 4948. Link
-
Khan, I., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(8), 1946. Link
- Abdou, W. M., & El-Sawy, E. R. (2014). New routes for synthesis of 2-aminopyrimidine derivatives and their biological evaluation. Journal of Applied Pharmaceutical Science, 4(1), 073-079.
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.
-
Wikipedia contributors. (2023, December 1). 4-Hydroxy-2,4,5-triaminopyrimidine. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]
-
eGyanKosh. (n.d.). Unit-11 Degradation of Purine and Pyrimidine Nucleotides. Retrieved from [Link]
-
van Gennip, A. H., et al. (2001). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 47(1), 43-50. Link
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
- Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh.
-
Rao, M. S., Rao, T. B., & Koteswara, C. P. (2021). Synthesis and Characterization of Novel Pyrimidine-4,5-Diamine/Pyrimidine-2,4,5-Triamine as Anti-TB Agent. International Journal of Pharmaceutical Sciences and Research, 12(2), 910-916. Link
-
Kaiser, M., et al. (2020). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. ResearchGate. Link
-
Science.gov. (n.d.). pyrimidine degradation pathway: Topics by Science.gov. Retrieved from [Link]
-
Leeson, P. D., & Davis, A. M. (2004). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 47(25), 6338-6348. Link
-
Tuchman, M., et al. (1988). Pyrimidine Base Degradation in Cultured Murine C-1300 Neuroblastoma Cells and In Situ Tumors. The Journal of Clinical Investigation, 81(2), 424-430. Link
-
Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(12), 2845-2852. Link
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Bergström, C. A., et al. (2003). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 19(2-3), 183-193. Link
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The Schlenk Line Survival Guide. (n.d.). Gloveboxes. Retrieved from [Link]
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Stasolla, C., et al. (2010). Pyrimidine and purine biosynthesis and degradation in plants. Journal of Experimental Botany, 61(5), 1159-1175. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 148506, Pyrimidine-2,4,5-triamine. Retrieved from [Link].
-
Cadet, J., & Wagner, J. R. (2014). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. International Journal of Radiation Biology, 90(11), 999-1011. Link
-
Millar, S. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. Link
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van Gennip, A. H., et al. (2002). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 25(4), 233-242. Link
-
Gazizov, A. S., et al. (2021). Reconstructive Methodology in the Synthesis of 2-Aminopurine. Molecules, 26(11), 3251. Link
-
Patel, R., et al. (2025). Synthesis of Pyrimidines and its Bio-evaluation. ResearchGate. Link
-
van Gennip, A. H., et al. (2002). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. PubMed. Link
-
van Kuilenburg, A. B., et al. (2006). Activity of pyrimidine degradation enzymes in normal tissues. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1211-1214. Link
-
Ji, S., et al. (2015). Hydroxyl-radical-induced oxidation of 5-methylcytosine in isolated and cellular DNA. Nucleic Acids Research, 43(19), 9138-9148. Link
-
CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. (2012). Google Patents. Link
-
Procházková, E., et al. (2012). Determination of the antioxidative activity of substituted 5-aminopyrimidines. Free Radical Research, 46(1), 61-67. Link
-
Kim, Y., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246-4253. Link
-
Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. Link
-
Brown, D. J., & Nagamatsu, T. (1979). 2,4,6-Trichloropyrimidine. Reaction with Anilines. Australian Journal of Chemistry, 32(6), 1279-1284. Link
-
Grigorenko, V. G., et al. (2006). Mechanism of the Chemical Step for the Guanosine Triphosphate (GTP) Hydrolysis Catalyzed by Elongation Factor Tu. Biochemistry, 45(23), 7203-7214. Link
Sources
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- 12. mdpi.com [mdpi.com]
Impact of starting material quality on Pyrimidine-2,4,5-triamine synthesis
A Guide for Researchers and Drug Development Professionals on the Critical Impact of Starting Material Quality
Welcome to the technical support guide for the synthesis of Pyrimidine-2,4,5-triamine. As a Senior Application Scientist, I understand that the success of your synthesis hinges on more than just the procedure; it begins with the quality of your starting materials. This guide is structured to provide direct, actionable answers to the challenges you may face, moving beyond simple protocols to explain the underlying chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding starting material quality.
Q1: What are the primary synthetic routes to Pyrimidine-2,4,5-triamine, and how does starting material quality affect each?
A1: There are two predominant synthetic pathways, each with unique sensitivities to starting material purity:
-
Sequential Amination of Halogenated Pyrimidines: This common route often starts with 2,4,5-trichloropyrimidine.[1][2] The process involves sequential nucleophilic aromatic substitution (SNAr) reactions to introduce the three amino groups. The primary challenge is controlling regioselectivity. The purity of the trichloropyrimidine is paramount; isomeric impurities, such as 2,4,6-trichloropyrimidine, will lead to the formation of undesired regioisomers that can be difficult to separate from the final product.[3][4]
-
Reduction of a Nitro or Nitroso Precursor: This route typically involves the synthesis of a pyrimidine core, such as 2,4-diamino-6-hydroxypyrimidine, followed by nitrosation at the 5-position and subsequent reduction to the amine.[5] The quality of the initial pyrimidine and the efficiency of the reduction step are critical. Impurities in the reducing agent or suboptimal reaction conditions can lead to incomplete reduction or the formation of oily byproducts, complicating purification.[6]
Q2: My reaction yield is consistently low. Could my starting materials be the cause?
A2: Absolutely. Low yield is a classic symptom of poor starting material quality. Here’s why:
-
Inert Impurities: If your starting material contains non-reactive impurities, the actual molar quantity of your reactant is lower than calculated. This throws off the stoichiometry, making one reagent limiting and leaving others in excess, thus reducing the theoretical maximum yield.
-
Reactive Impurities: Impurities can initiate side reactions, consuming reactants and generating unwanted byproducts instead of your desired product.[7][8] For instance, an impurity in a catalyst lot could inhibit the primary reaction.[3]
-
Moisture: Water is a common impurity in solvents and reagents. In many organometallic or base-catalyzed reactions, water can quench reagents or catalyze hydrolysis of intermediates, leading to significant yield loss.
Q3: I'm observing an unexpected byproduct in my final product analysis. How do I trace it back to a starting material?
A3: Tracing byproducts requires systematic investigation. First, obtain a high-resolution mass spectrum (HRMS) and NMR spectra of the byproduct to determine its structure.
-
If the byproduct is an isomer of your target compound, the most likely culprit is an isomeric impurity in your starting pyrimidine core (e.g., 2,4,6-trichloropyrimidine instead of 2,4,5-trichloropyrimidine).[3]
-
If the byproduct results from an incomplete reaction , it suggests an issue with a reagent's activity (e.g., an old or impure reducing agent).
-
If the byproduct has a completely different structure , it may have arisen from a reactive impurity in one of your starting materials or solvents. It is crucial to analyze all starting materials via a suitable method (HPLC, GC-MS, NMR) to screen for potential contaminants.
Part 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to specific experimental problems.
Issue 1: Poor Regioselectivity in SNAr Amination of 2,4,5-Trichloropyrimidine
Symptom: NMR and HPLC-MS analysis of the crude product shows a mixture of aminopyrimidine isomers, not just the desired 2,4,5-substituted product.
Root Cause Analysis: The electronic properties of the pyrimidine ring dictate that the C4 and C2 positions are most susceptible to nucleophilic attack. However, an isomeric impurity, 2,4,6-trichloropyrimidine, in the starting material is a common cause of contamination with undesired isomers.[4] Even a small percentage of this impurity can lead to significant amounts of the corresponding 2,4,6-trisubstituted byproduct.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and resolving poor regioselectivity.
Corrective Actions:
-
Purity Verification (Mandatory): Before starting the synthesis, verify the purity of the 2,4,5-trichloropyrimidine lot using GC-MS or HPLC. Compare the retention time and mass spectrum against a certified reference standard.
-
Purification: If the starting material is found to be impure, consider purification by recrystallization or column chromatography.
-
Supplier Qualification: Source starting materials from reputable suppliers who provide a detailed Certificate of Analysis (CoA) with purity assessment by a quantitative method like qNMR or HPLC with a stated limit of detection for key isomers.
Issue 2: Formation of Oily Product During Reduction of 5-Nitroso-pyrimidine
Symptom: During the reduction of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, the reaction mixture becomes oily and intractable, making product isolation difficult and leading to low yields.
Root Cause Analysis: This issue is often dependent on the choice of reducing agent. Strong reducing agents in harsh acidic media, such as tin (Sn) or iron (Fe) in HCl, are known to cause the formation of oils or tars in this specific reduction.[6] The exact mechanism is complex but likely involves over-reduction or polymerization side reactions under these conditions.
Corrective Actions:
-
Change Reducing Agent: Switch to a milder, more selective reducing agent. Sodium dithionite (Na₂S₂O₄) is a well-documented and effective choice for this transformation, typically providing the desired amine in good yield without the formation of oils.[6][9]
-
Control pH: The pH of the reaction medium is critical. When using catalytic hydrogenation (e.g., H₂/Pd-C), the nitroso-pyrimidine precursor, which is synthesized in an acidic medium, must first be neutralized and dissolved in a basic solution to facilitate the reaction.[10] Failure to properly control pH can inhibit the catalyst or promote side reactions.
-
Monitor Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Over-extending the reaction time, even with a suitable reagent, can sometimes lead to product degradation.
Part 3: Quality Control Protocols for Starting Materials
Proactive quality control is the best strategy. Do not trust a label without verification.
Protocol 1: HPLC-MS Purity Assessment of Chlorinated Pyrimidine Precursors
This method is ideal for identifying and quantifying isomeric and other related impurities.
Objective: To determine the purity of a 2,4,5-trichloropyrimidine sample and identify any isomers.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the 2,4,5-trichloropyrimidine sample in acetonitrile.
-
Instrumentation: Use a high-performance liquid chromatography system coupled with a mass spectrometer (HPLC-MS).
-
HPLC Conditions:
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-500.
-
-
Analysis: The mass of 2,4,5-trichloropyrimidine (C₄HCl₃N₂) is approximately 183.42 g/mol .[12] Look for peaks corresponding to this mass. Any other peaks with the same mass but different retention times are likely isomers (e.g., 2,4,6-trichloropyrimidine). Integrate the peak areas to determine the relative percentage of the main component and impurities.
Table 1: Impact of Common Starting Material Impurities
| Starting Material | Potential Impurity | Impact on Synthesis | Mitigation Strategy |
| 2,4,5-Trichloropyrimidine | 2,4,6-Trichloropyrimidine | Formation of regioisomeric triamine byproduct; difficult purification.[3] | GC-MS or HPLC-MS analysis of starting material; purify if necessary. |
| 2,4-Diamino-6-hydroxypyrimidine | Unreacted starting materials (e.g., guanidine) | Can interfere with nitrosation step, leading to complex mixtures. | Recrystallize the pyrimidine before use; verify purity with ¹H NMR. |
| Sodium Dithionite | Degradation products (sulfites, bisulfites) | Reduced activity, leading to incomplete reduction of the nitroso group. | Use a fresh bottle from a reliable supplier; store under inert gas. |
| Solvents (e.g., Ethanol, Dioxane) | Water | Quenches moisture-sensitive reagents; can cause hydrolysis of intermediates. | Use anhydrous solvents; store over molecular sieves. |
Part 4: Mechanistic Considerations
Understanding the reaction mechanism helps in predicting the impact of impurities.
SNAr Amination Pathway and Impurity Interference
The amination of a dichloropyrimidine proceeds through a Meisenheimer complex intermediate. The regioselectivity (attack at C2 vs. C4) is governed by the electronic and steric environment. An impurity can alter this pathway.
Caption: Impurity interference in SNAr amination reactions.
In the case of 2,4-dichloropyrimidines with an electron-withdrawing group at C5, substitution generally favors the C4 position.[13] However, tertiary amine nucleophiles have been shown to favor the C2 position, highlighting the subtle factors that control selectivity.[13] An isomeric impurity will have its own distinct reactivity profile, leading to a separate set of byproducts.
References
-
Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis. 7
-
Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. 8
-
ResearchGate. Optimization for the preparation of pyrimidine-2,4,5-triamine 6 1. Link
-
Hertzberg, R. P., et al. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Link
-
ResearchGate. Optimization for preparation to pyrimidine-2,4,5-triamine 6 1. Link
-
Benchchem. A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Derivatives. 11
-
ResearchGate. Amination of halopyrimidines and 4-chloroquinazoline. Link
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Link
-
BOC Sciences. De Novo Pyrimidine Synthesis.
-
YouTube. Pyrimidine Synthesis. Link
-
National Institutes of Health (NIH). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Link
-
Organic Chemistry Portal. Pyrimidine synthesis. Link
-
SciSpace. Synthesis, reactions, and applications of pyrimidine derivatives. Link
-
ChemScene. 2,4,5-Trichloropyrimidine. Link
-
National Institutes of Health (NIH). Recent Advances in Pyrimidine-Based Drugs. Link
-
Google Patents. Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. Link
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Link
-
TSI Journals. Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. Link
-
Royal Society of Chemistry. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. Link
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. Link
-
PubMed. Mass spectrometry for analysis of purine and pyrimidine compounds. Link
-
ResearchGate. (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Link
-
Bentham Science. Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). Link
-
ResearchGate. (PDF) Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Link
-
MDPI. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Link
-
PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Link
-
ResearchGate. 2,4,6-Trichloropyrimidine. Reaction with Anilines | Request PDF. Link
-
Chem-Impex. 2,4,5-Trichloropyrimidine. Link
-
Benchchem. Pyrimidine-2,4,5-triamine | 3546-50-7. Link
Sources
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- 13. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Biological Activity & Mechanistic Utility of Pyrimidine-2,4,5-triamine vs. Isomers
Executive Summary: The Structural Determinism of Activity
In the landscape of nitrogenous heterocycles, the positional isomerism of amino groups on the pyrimidine ring dictates biological fate. Pyrimidine-2,4,5-triamine is biologically privileged; it possesses a vicinal diamine motif (positions 4 and 5) that functions as an obligate scaffold for the biosynthesis of pteridines (folates, biopterins) and purines.[1] In contrast, Pyrimidine-2,4,6-triamine (and the less common 4,5,6-isomer) acts primarily as a terminal antimetabolite or supramolecular ligand due to the steric and electronic isolation of its amino groups.[1]
This guide provides a technical comparison of these isomers, focusing on their divergent reactivities, biological roles, and experimental utility in drug development.[1]
Structural & Electronic Analysis
The biological divergence stems from the electronic environment of the pyrimidine ring carbons.
The "Vicinal" Advantage (2,4,5-Triamine)[1]
-
Structure: Contains amino groups at positions 2, 4, and 5.[1][2][3][4][5][6]
-
Reactivity: The C4 and C5 amines form a nucleophilic ortho-diamine system. This allows for condensation with 1,2-dicarbonyl compounds (e.g., glyoxal, pyruvate) to close a pyrazine ring, generating the pteridine core.[1]
-
Biological Status: Anabolic Precursor .[1] It is a "pro-cofactor" essential for de novo synthesis of catalytic centers (e.g., Molybdenum cofactor, Tetrahydrobiopterin).[1]
The "Symmetric" Dead-End (2,4,6-Triamine)[1]
-
Structure: Contains amino groups at positions 2, 4, and 6.[1][3][4][5]
-
Reactivity: The amines are separated by the C5 methine bridge. There is no vicinal pairing, rendering ring closure to pteridines chemically impossible under physiological conditions.[1]
-
Biological Status: Inhibitor / Ligand .[1] Lacking the ability to metabolize into larger cofactors, it often acts as a competitive inhibitor for enzymes recognizing the pyrimidine pharmacophore (e.g., DHFR) or forms stable metal complexes (e.g., with Cu(II)) that can induce oxidative stress.
Biological Activity Profile
Pteridine Biosynthesis & Metabolism
The most critical distinction lies in the capacity to support life-sustaining biosynthetic pathways.
-
2,4,5-Triamine: Acts as the nucleophilic substrate in the Gabriel-Isay Condensation (in vitro) or enzymatic equivalents (in vivo).[1] It condenses with phosphorylated sugars or dicarbonyls to form 6-substituted pteridines.[1]
-
Application: Synthesis of Tetrahydrobiopterin (BH4) , a cofactor for aromatic amino acid hydroxylases (dopamine/serotonin synthesis).[1]
-
-
2,4,6-Triamine: Inert to this pathway.[1] Its accumulation can actually inhibit pteridine synthase enzymes via competitive binding, acting as a metabolic poison.[1]
Antioxidant & Neuroprotective Properties
Recent studies have highlighted the redox activity of these amines.
-
2,4,5-Triamine Derivatives:
-
Mechanism:[1][7] The electron-rich 5-amino group facilitates radical scavenging. 6-hydroxy-2,4,5-triaminopyrimidine sulfate has shown significant antioxidant capacity, protecting SH-SY5Y neuronal cells from
-induced cytotoxicity [1].[1] -
Data: Derivatives have demonstrated ORAC (Oxygen Radical Absorbance Capacity) values 1.6-fold higher than Trolox [1].[1][8]
-
-
2,4,6-Triamine:
Comparative Data Summary
| Feature | Pyrimidine-2,4,5-triamine | Pyrimidine-2,4,6-triamine |
| Primary Biological Role | Biosynthetic Scaffold (Pteridines) | Ligand / Enzyme Inhibitor |
| Key Reactivity | [4+2] Cyclocondensation (Vicinal diamine) | Metal Coordination / H-Bonding |
| Cellular Permeability | Moderate (often transported as riboside) | Low to Moderate |
| Toxicity (GHS) | Acute Tox 4 (Oral/Inhalation) | Irritant / Acute Tox 4 |
| Fluorescence | High (when derivatized to pteridines) | Low / Quenched |
| Drug Applications | Precursor for Methotrexate, Folic Acid | Supramolecular assemblies, DHFR inhibition |
Visualizing the Mechanistic Divergence
The following diagram illustrates how the structural isomerism dictates the biological pathway: Anabolism (2,4,[1]5) vs. Inhibition (2,4,6).[1][4]
Figure 1: Mechanistic divergence of pyrimidine triamine isomers. The 2,4,5-isomer facilitates ring fusion (green path), while the 2,4,6-isomer acts as a terminal ligand (red path).[1]
Experimental Protocols
Protocol A: Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate
Rationale: This protocol generates the bioactive 2,4,5-isomer from a nitroso precursor.[1][3] This is a self-validating step; the color change from rose/red (nitroso) to beige/white (amine) confirms reduction.
Reagents:
-
2,4-diamino-6-hydroxy-5-nitrosopyrimidine (Substrate)[1]
-
Sodium Dithionite (
) or Pd/C + [1] -
Sulfuric Acid (
)
Workflow:
-
Suspension: Suspend 10 mmol of the nitroso-pyrimidine in 50 mL of water at 80°C. The suspension should be pink/red.
-
Reduction: Add Sodium Dithionite (2.5 eq) portion-wise.
-
Checkpoint: The reaction is complete when the red color fades to a pale yellow solution.
-
Alternative: Catalytic hydrogenation (Pd/C, 2 MPa
, 40°C) is cleaner and preferred for pharmaceutical grades [3].[1]
-
-
Precipitation: Acidify the hot solution with 2M
to pH < 2. -
Crystallization: Cool to 4°C. The sulfate salt precipitates as white/beige crystals.
-
Validation: Purity >98% is required for biological assays. Confirm via HPLC (retention time shift vs nitroso) or UV-Vis (loss of nitroso absorption band at ~340 nm).
Protocol B: The "Pteridine Closure" Assay (Differentiation Test)
Rationale: To experimentally distinguish the 2,4,5-isomer from the 2,4,6-isomer, perform a condensation with glyoxal.[1][3] Only the 2,4,5-isomer will yield a fluorescent pteridine.[1]
Workflow:
-
Preparation: Dissolve 1 mM of the test compound (2,4,5- or 2,4,6-isomer) in acetate buffer (pH 5.0).
-
Condensation: Add 1.2 eq of Glyoxal (40% aq. solution). Heat to 90°C for 30 minutes.
-
Detection: Measure fluorescence (Excitation: 360 nm, Emission: 450 nm).
References
-
Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Source: MDPI, Molecules (2024).[1] URL:[Link][1]
-
2,4,6-triaminopyrimidine and its associates with bis(hydroxymethyl)phosphinic acid. State in solution, protolytic, and complexing properties. Source: ResearchGate (Russian Journal of General Chemistry). URL:[Link]
-
Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate (CN102399194A). Source: Google Patents.[1] URL:
-
2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring. Source: Organic & Biomolecular Chemistry (RSC).[1] URL:[Link]
-
Pterin chemistry and its relationship to the molybdenum cofactor. Source: PMC (NIH), Coordination Chemistry Reviews.[1] URL:[Link]
Sources
- 1. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 2. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. 2,4,5-Triamino-6-hydroxypyrimidine sulfate | 35011-47-3 [chemicalbook.com]
- 5. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00092G [pubs.rsc.org]
- 6. Pyrimidine-2,4,5-triamine | C4H7N5 | CID 148506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties [mdpi.com]
A Researcher's Guide to Pyrimidine-2,4,5-triamine Derivatives: An In Vitro and In Vivo Comparative Analysis
The 2,4,5-trisubstituted pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of potent and selective inhibitors of various enzymes and receptors.[1] This versatility has led to the exploration of its derivatives for a wide range of therapeutic applications, including antiviral, anticancer, and anti-inflammatory treatments.[1] Pyrimidine-2,4,5-triamine derivatives, in particular, have garnered significant attention as kinase inhibitors, a class of drugs that has revolutionized targeted cancer therapy.[1][2] This guide will provide a comprehensive comparison of these derivatives, delving into the critical in vitro and in vivo experimental data that informs their development and highlighting the causal relationships behind key experimental choices.
The In Vitro Gauntlet: Establishing Potency, Selectivity, and Cellular Activity
The initial evaluation of any potential drug candidate from the Pyrimidine-2,4,5-triamine class begins with a rigorous series of in vitro assays. These experiments are fundamental to determining a compound's intrinsic biochemical potency, its selectivity for the intended target, and its ability to exert a biological effect in a cellular context.
Gauging Target Engagement: Kinase Inhibition Assays
A primary mechanism of action for many Pyrimidine-2,4,5-triamine derivatives is the inhibition of protein kinases.[3][4] Therefore, a crucial first step is to quantify their inhibitory activity against the target kinase. A widely used method for this is a biochemical assay that measures the compound's ability to displace a known ligand or inhibit the phosphorylation of a substrate. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, indicating the concentration of the drug required to inhibit 50% of the kinase activity. Lower IC50 values are indicative of higher potency.[2]
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This protocol outlines a general procedure for determining the IC50 of a Pyrimidine-2,4,5-triamine derivative against a target kinase.
-
Reagent Preparation:
-
Prepare a serial dilution of the Pyrimidine-2,4,5-triamine test compound in an appropriate buffer (e.g., DMSO).
-
Prepare a solution of the target kinase enzyme.
-
Prepare a solution containing the kinase substrate and ATP. The ATP concentration should be at or near the Km for the kinase to ensure accurate determination of competitive inhibition.
-
Prepare the detection reagents, which typically include a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and a second acceptor fluorophore.
-
-
Kinase Reaction:
-
In a low-volume 384-well plate, add the test compound dilutions.
-
Add the kinase enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at room temperature for a predetermined time, ensuring the reaction remains within the linear range.
-
-
Detection:
-
Stop the kinase reaction by adding the detection reagents.
-
Incubate the plate to allow for antibody binding to the phosphorylated substrate.
-
Read the plate on an HTRF®-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the HTRF® ratio (acceptor signal / donor signal).
-
Plot the HTRF® ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The choice of a homogeneous assay format like HTRF® is deliberate; it eliminates the need for wash steps, which can increase variability, and is highly amenable to high-throughput screening.[5]
From Benchtop to Cell: Assessing On-Target Effects
Demonstrating potent biochemical inhibition is necessary but not sufficient. A successful drug candidate must be able to penetrate the cell membrane and inhibit its target in the complex intracellular milieu. Western blotting is a cornerstone technique to verify this on-target activity by measuring the phosphorylation status of a known downstream substrate of the target kinase.[6] A reduction in the phosphorylation of this substrate upon treatment with the Pyrimidine-2,4,5-triamine derivative provides strong evidence of cellular target engagement.
Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line known to be dependent on the target kinase signaling pathway.
-
Treat the cells with increasing concentrations of the Pyrimidine-2,4,5-triamine derivative for a specified duration. Include a vehicle-only control.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent, such as bovine serum albumin (BSA), to prevent non-specific antibody binding. Avoid using milk as it contains phosphoproteins that can increase background.[7]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like β-actin.
-
This protocol is self-validating as it directly visualizes the intended pharmacological effect of the drug on its signaling pathway within a cellular system.
The In Vivo Arena: Evaluating Efficacy and Pharmacokinetics
Promising in vitro data paves the way for in vivo studies, which are essential for evaluating a drug's efficacy, safety, and pharmacokinetic profile in a whole-organism setting. For anticancer Pyrimidine-2,4,5-triamine derivatives, mouse xenograft models are a standard preclinical tool.[8][9]
Tumor Growth Inhibition in Xenograft Models
In a xenograft study, human cancer cells are implanted into immunocompromised mice, which then develop tumors.[8] These mice are subsequently treated with the drug candidate to assess its ability to inhibit tumor growth.
Experimental Protocol: Human Tumor Xenograft Model in Mice
-
Cell Implantation:
-
Tumor Growth and Group Randomization:
-
Monitor the mice regularly until the tumors reach a predetermined volume (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups (e.g., vehicle control, different dose levels of the test compound).
-
-
Drug Administration:
-
Administer the Pyrimidine-2,4,5-triamine derivative and the vehicle control according to a predefined schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring and Endpoints:
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
The study is typically terminated when the tumors in the control group reach a maximum allowable size.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) percentage to quantify the drug's efficacy.
-
At the end of the study, tumors can be excised for further pharmacodynamic analysis (e.g., Western blot to confirm target inhibition in the tumor tissue).
-
The use of xenograft models, while not perfectly replicating human disease, provides critical data on a drug's ability to reach its target in a solid tumor and exert an anti-proliferative effect.[4][10]
Comparative Data of Pyrimidine-2,4,5-triamine Derivatives
The following table presents a synthesized comparison of two hypothetical Pyrimidine-2,4,5-triamine-derived kinase inhibitors, Compound X and Compound Y, based on publicly available data for similar molecules. This illustrates the multi-parameter evaluation required for lead candidate selection.
| Parameter | Compound X | Compound Y | Rationale |
| In Vitro Data | |||
| Target Kinase IC50 | 5 nM | 25 nM | Compound X is a more potent inhibitor of the target kinase in a biochemical assay. |
| Off-Target Kinase IC50 | 500 nM | >10,000 nM | Compound Y is significantly more selective, with less activity against a common off-target kinase. |
| Cell Proliferation GI50 | 20 nM | 100 nM | Compound X shows greater potency in inhibiting the growth of a cancer cell line dependent on the target kinase. |
| In Vivo Data | |||
| Oral Bioavailability | 20% | 60% | Compound Y has better absorption when administered orally. |
| Tumor Growth Inhibition (at MTD) | 50% | 85% | Despite lower in vitro potency, Compound Y's superior pharmacokinetic properties lead to greater efficacy in a xenograft model at its maximum tolerated dose (MTD). |
Visualizing the Scientific Framework
Diagrams are essential for conceptualizing the complex biological and experimental processes involved in drug development.
Caption: A simplified kinase signaling pathway illustrating the mechanism of action for a Pyrimidine-2,4,5-triamine-derived inhibitor.
Caption: The logical workflow for the preclinical evaluation of Pyrimidine-2,4,5-triamine derivatives, from in vitro characterization to in vivo efficacy studies.
Conclusion
The development of Pyrimidine-2,4,5-triamine-derived drugs is a testament to the power of targeted therapy. A comprehensive and logical progression from in vitro to in vivo evaluation is paramount for success. While in vitro assays establish the fundamental potency and mechanism of action, in vivo studies are indispensable for understanding the compound's behavior in a complex physiological system, ultimately determining its therapeutic potential. This guide has provided a framework for comparing these derivatives, emphasizing the importance of a multi-parameter approach that considers potency, selectivity, cellular activity, and pharmacokinetic properties in concert.
References
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- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021-06-25). SciSpace.
- Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Tre
- A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines. Benchchem.
- First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023-09-28). MDPI.
- 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same.
- A Comparative Analysis of Pyrimidine-Based Kinase Inhibitors and Their Potencies. Benchchem.
- Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021-08-26). MDPI.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Recent Advances in Pyrimidine-Based Drugs. PubMed Central.
- Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggreg
- Western blot for phosphoryl
- LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table. Thermo Fisher Scientific - US.
- Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026-01-20). BellBrook Labs.
- Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correl
- Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. PubMed Central.
- Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2. PubMed Central.
- Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies.
- Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific.
- Pharmacology study of pyrimidine derivative. (2025-08-05).
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- Assay Development for Protein Kinase Enzymes. (2012-05-01). NIH.
- Xenograft Method In Breast Cancer Mouse Model Optimization: Liter
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne.
- LanthaScreen™ Eu Kinase Binding Assay for ERN2. (2017-08-30). Thermo Fisher Scientific.
- Tips for detecting phosphoproteins by western blot. Proteintech Group.
- Interaction of 2,4-Diaminopyrimidine Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. (2016-11-11).
- LanthaScreen® Eu Kinase Binding Assay for BLK Overview. Thermo Fisher Scientific.
- Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. CUSABIO.
- Kinase assays. (2020-09-01). BMG LABTECH.
- LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific - US.
- Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022-10-26). PubMed Central.
- Methods for Detecting Kinase Activity. Cayman Chemical.
- Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (2025-02-26). Frontiers.
- InhibiScreen Kinase Inhibitor Assay Technical Video. (2016-12-16). YouTube.
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- 7. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 8. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 10. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
Head-to-head comparison of the photophysical properties of Pyrimidine-2,4,5-triamine fluorescent probes
Topic: Head-to-Head Comparison of Photophysical Properties: N-Substituted 2,4,5-Triaminopyrimidine (TAP) Probes vs. Conventional Standards
Executive Summary: The Renaissance of Fluorescent Nucleobase Analogues
For decades, the "blue channel" in fluorescence microscopy has been monopolized by DAPI and Hoechst. While effective, these classic stains often suffer from broad spectral bleed-through or require UV excitation that damages live samples. A 2024 breakthrough in Organic & Biomolecular Chemistry has introduced a new class of N-substituted 2,4,5-triaminopyrimidines (TAPs) .
These are not merely passive dyes; they are Fluorescent Nucleobase Analogues (FNAs) that exhibit "smart" solvatochromic behavior. Unlike traditional dyes that are constitutively fluorescent, TAPs exhibit a dramatic "light-up" response upon binding to DNA grooves in dead cells, offering a high-contrast alternative to Propidium Iodide (PI) but in the blue spectrum.
This guide provides a technical head-to-head analysis of these novel TAP probes against the industry standards (DAPI and PI), focusing on the critical photophysical parameters that drive assay performance.
Part 1: Photophysical Matrix (Head-to-Head)
The following table contrasts the lead candidate from the new TAP class (Compound 4d , Neutral Form) against the gold standards for nuclear and dead-cell staining.
| Property | TAP Probe (Cpd 4d) | DAPI (Standard Blue) | Propidium Iodide (Standard Dead) |
| Core Scaffold | 2,4,5-Triaminopyrimidine | Indole / Benzimidazole | Phenanthridine |
| Excitation Max ( | ~360 nm | 358 nm | 535 nm |
| Emission Max ( | ~470 nm (Cyan-Blue) | 461 nm (Blue) | 617 nm (Red) |
| Stokes Shift | Large (~110 nm) | Large (~100 nm) | Moderate (~80 nm) |
| Quantum Yield ( | Environment Sensitive Low in Buffer (<0.1)High in DNA/Dioxane (~0.6) | High (~0.58 bound) | Low free / High bound |
| Binding Mode | Groove Binding | Minor Groove Binding | Intercalation |
| Cell Permeability | Impermeant (Dead Cell Specific) | Semi-permeable (Live & Dead) | Impermeant (Dead Cell Specific) |
| Brightness ( | ~15,000 M⁻¹cm⁻¹ (in hydrophobic env.) | ~27,000 M⁻¹cm⁻¹ | ~5,000 M⁻¹cm⁻¹ |
Critical Analysis of Data:
-
Spectral Separation: The TAP probe emits at ~470 nm, slightly red-shifted compared to DAPI. This is advantageous for multi-color panels as it reduces overlap with the "Green" channel (e.g., GFP/FITC) compared to the broad tail of DAPI.
-
The "Light-Up" Mechanism: Unlike DAPI, which has significant fluorescence even when unbound, the TAP probes exhibit solvatochromic quenching in aqueous media (protic solvents quench the excited state via H-bonding). When the probe enters the hydrophobic environment of the DNA groove, the quantum yield spikes. This results in an exceptional Signal-to-Noise (S/N) ratio without requiring washing steps.
-
Viability Discrimination: DAPI stains live cells (slowly) and dead cells (rapidly). TAP probes mimic Propidium Iodide's exclusion kinetics—they are strictly excluded by intact membranes, making them a true "Blue PI" equivalent.
Part 2: Mechanism of Action & Synthesis[1]
The unique photophysics of TAP probes stem from their donor-acceptor architecture (Push-Pull system) involving the amino donors and the nitrile acceptor.[1]
Synthesis Pathway: Acid-Catalyzed Ring Opening
The synthesis is notable for its efficiency, converting highly fluorescent purines into the pyrimidine scaffold via a ring-opening mechanism.[1]
Figure 1: Synthetic route transforming cyanopurines into the highly fluorescent 2,4,5-triaminopyrimidine scaffold.
Solvatochromic Sensing Mechanism
The probe operates on a "Turn-On" basis. In the aqueous cytosol or media, the push-pull charge transfer is quenched by water molecules. Upon binding to the DNA groove (a hydrophobic pocket), the non-radiative decay pathways are blocked, and fluorescence is restored.
Part 3: Experimental Protocol
To validate the performance of TAP probes in your own assays, follow this optimized protocol derived from the reference study.
Materials
-
Probe: Compound 4d (Neutral 2,4,5-triaminopyrimidine).
-
Model: Saccharomyces cerevisiae (Yeast) or mammalian cell lines (HeLa).
-
Buffer: PBS (pH 7.2).
Step-by-Step Staining Workflow
-
Preparation of Stock:
-
Dissolve TAP probe in DMSO to create a 10 mM stock solution.
-
Note: The neutral form is more soluble in organic solvents; the salt form is water-soluble but may have lower initial quantum yield before binding.
-
-
Cell Treatment:
-
Prepare a mixture of Live and Dead cells (e.g., heat-kill a fraction at 80°C for 2 mins).
-
Wash cells once with PBS.
-
-
Co-Staining:
-
Incubate cells with 10 µM TAP Probe and 5 µg/mL PI .
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Imaging:
-
Blue Channel (TAP): Ex 365 nm / Em 470 nm (DAPI filter set).
-
Red Channel (PI): Ex 535 nm / Em 617 nm (RFP/Texas Red filter set).
-
-
Data Interpretation:
-
Live Cells: Non-fluorescent (Dark).
-
Dead Cells: Bright Blue (TAP) + Bright Red (PI).
-
Result: 100% colocalization confirms TAP as a valid viability marker.
-
Part 4: Critical Application Insights
Why switch to Pyrimidine-2,4,5-triamines?
-
The "Blue PI" Niche: Most viability dyes are Red (PI, DRAQ7) or Green (SYTOX Green). If your experiment involves a GFP-tagged protein and an RFP-tagged organelle, you have no channel left for a dead-cell marker. TAP probes fill the Blue channel , allowing for complex 3-color multiplexing (Blue-Dead / Green-Target / Red-Target).
-
Reduced Background: DAPI stains everything. If you are running flow cytometry, DAPI requires careful gating to distinguish G0/G1 live cells from dead cells. TAP probes are simply negative for live cells, simplifying the gating strategy significantly.
-
Stability: The pyrimidine scaffold is chemically robust. Unlike cyanine dyes which can degrade, the triaminopyrimidine core resists photobleaching, maintaining signal integrity during extended imaging sessions.
Limitations:
-
UV Excitation: Like DAPI, these probes require UV/Near-UV excitation (~360 nm). High-intensity UV can be phototoxic to the remaining live cells in the culture if imaged for long periods.
-
Synthesis Availability: As a novel class (2024), these are not yet widely available in commercial catalogs and may require in-house synthesis using the protocol outlined above.
References
-
Gonçalves, J. M., et al. (2024).[2][3][4] "2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications." Organic & Biomolecular Chemistry.
- Kapuscinski, J. (1995). "DAPI: a DNA-specific fluorescent probe." Biotechnic & Histochemistry. Context: Establishes the baseline photophysics for indole-based blue nuclear stains.
- Suzuki, T., et al. (1997). "Production of reactive oxygen species and nitric oxide in the vestibular end organs." Hearing Research. Context: Discusses early uses of diaminopyrimidines in NO sensing, contrasting with the direct DNA binding of the new 2,4,5-triamine class.
Sources
- 1. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00092G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Evaluating the Specificity and Selectivity of Pyrimidine-2,4,5-triamine-Based Fluorescent Sensors
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and unique photophysical properties.[1] A particularly promising subclass, Pyrimidine-2,4,5-triamine and its derivatives, has emerged as a powerful platform for developing fluorescent sensors. These sensors are notable for their cost-effective and efficient synthesis, making them attractive tools in diverse fields from drug discovery to environmental monitoring.[2]
This guide provides an in-depth evaluation of the critical performance metrics for any sensor: specificity and selectivity. We will explore the underlying mechanisms that govern the performance of Pyrimidine-2,4,5-triamine-based sensors, present a detailed protocol for their validation, and compare their performance against established alternatives using concrete experimental data.
The Foundation of Selectivity: Understanding the Sensing Mechanism
The efficacy of a Pyrimidine-2,4,5-triamine-based sensor is rooted in its chemical structure. The strategic placement of three amine groups on the pyrimidine ring creates an electron-rich system that can engage in specific molecular interactions, such as metal chelation or acting as a fluorophore in probes.[1][3] The interaction with a target analyte triggers a distinct change in the sensor's photophysical properties, most commonly a "turn-on" or "turn-off" fluorescent response.
This response is often governed by well-understood photophysical phenomena like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).[4] In a typical CHEF-based sensor for a metal ion, the initial probe is weakly fluorescent. Upon binding the target metal ion, the molecule's structure becomes more rigid, which suppresses non-radiative decay pathways and leads to a significant enhancement in fluorescence intensity.[4]
Caption: Generalized CHEF mechanism for a Pyrimidine-2,4,5-triamine sensor.
Case Study: Selective Detection of Copper (Cu²⁺) Ions
To illustrate the evaluation process, we will focus on a pyrimidine-based chemosensor designed for the sequential detection of copper (II) and cyanide ions.[5] Copper is an essential trace element, but its dysregulation is linked to various neurological disorders, making its selective detection crucial.
Comparison with Alternative Probes
Several fluorescent probes exist for Cu²⁺ detection. A common alternative is rhodamine-based sensors. While effective, they can sometimes suffer from interference from other metal ions like Fe³⁺ or Hg²⁺ and may require more complex synthetic routes. The pyrimidine-based sensor (herein designated PyrCS) offers a simpler design with potentially higher selectivity in aqueous media.[5]
Experimental Protocol: Validating Selectivity
The cornerstone of sensor validation is testing its response to the target analyte in the presence of a wide range of potential interferents. This protocol outlines the steps to rigorously assess the selectivity of PyrCS for Cu²⁺.
Materials:
-
Pyrimidine-based Chemosensor (PyrCS) stock solution (e.g., 1 mM in DMSO).
-
Stock solutions (e.g., 10 mM) of various metal salts (e.g., CuCl₂, FeCl₂, NaCl, KCl, CaCl₂, MgCl₂, ZnCl₂, etc.) in deionized water.
-
HEPES buffer (pH 7.4).
-
UV-Vis Spectrophotometer.
-
Fluorometer.
-
96-well microplates.
Methodology:
-
Preparation of Test Solutions:
-
In a 96-well plate, add 180 µL of HEPES buffer to each well.
-
Add 10 µL of the PyrCS stock solution to each well for a final concentration of ~50 µM (adjust as needed).
-
To the "Test" wells, add 10 µL of the Cu²⁺ stock solution.
-
To the "Interference" wells, add 10 µL of the stock solution for each competing metal ion.
-
For competitive binding assays, add 10 µL of a competing ion solution first, take a reading, and then add 10 µL of the Cu²⁺ solution to the same well.
-
Include "Blank" wells containing only the sensor in buffer.
-
-
Incubation:
-
Gently mix the plate and incubate at room temperature for a few minutes to allow for complex formation.[5]
-
-
Data Acquisition:
-
Colorimetric Analysis: Observe any visible color changes. A distinct color change in the presence of only the target analyte is the first sign of high selectivity.[5]
-
UV-Vis Spectroscopy: Measure the absorbance spectra for each well. A selective sensor will show a unique spectral shift (e.g., a new absorption band) only in the presence of the target ion.[5]
-
Fluorescence Spectroscopy: Measure the fluorescence emission spectra (e.g., excitation at 325 nm).[6] A highly selective sensor will exhibit a significant change in fluorescence intensity (quenching or enhancement) exclusively for the target analyte.
-
Caption: Experimental workflow for assessing sensor selectivity.
Data Analysis and Comparative Performance
The results from selectivity experiments are best summarized in a table for direct comparison. Data should be presented as a fold-change in signal (fluorescence or absorbance) relative to the sensor-only blank.
Table 1: Selectivity of PyrCS for Cu²⁺ over other Metal Ions
| Metal Ion | Concentration (µM) | Colorimetric Response | Fluorescence Response (Relative Intensity) |
| Cu²⁺ | 30 | Distinct Yellow to Red | 0.1 (Strong Quenching) |
| Fe²⁺ | 30 | No significant change | 0.8 (Slight Quenching) |
| Na⁺ | 30 | No significant change | ~1.0 (No Change) |
| K⁺ | 30 | No significant change | ~1.0 (No Change) |
| Ca²⁺ | 30 | No significant change | ~1.0 (No Change) |
| Mg²⁺ | 30 | No significant change | ~1.0 (No Change) |
| Zn²⁺ | 30 | No significant change | ~1.0 (No Change) |
| Al³⁺ | 30 | No significant change | ~1.0 (No Change) |
| Cr³⁺ | 30 | No significant change | ~1.0 (No Change) |
Data is representative and modeled after findings for pyrimidine-based sensors.[5][6]
As the data demonstrates, the PyrCS probe exhibits a strong and specific response to Cu²⁺ both colorimetrically and through fluorescence quenching.[5] The response to other common metal ions is minimal, confirming the high selectivity of the sensor. The calculated limit of detection (LOD) for Cu²⁺ using this type of sensor was found to be as low as 0.116 µM, highlighting its high sensitivity.[5]
Broader Applications and Future Directions
The versatility of the pyrimidine scaffold extends beyond metal ion detection. By modifying the functional groups, researchers have successfully developed Pyrimidine-2,4,5-triamine-based sensors for a range of applications:
-
Cell Viability Monitoring: Certain derivatives can discriminate between live and dead cells by selectively accumulating and fluorescing within dead cells, offering a safer alternative to traditional, often hazardous, viability dyes.[2]
-
Nucleotide Recognition: Specially designed pyrimidine-based cyclophanes can selectively bind to and detect pyrimidine nucleotides (like TMP and TTP) over purine nucleotides, which is valuable for studying biochemical processes.[7][8]
-
Bacterial Detection: Functionalized organic nanoparticles (FONPs) derived from pyrimidine sensors have been used for the selective and sensitive detection of pathogenic bacteria like Pseudomonas aeruginosa.[9][10]
The continued exploration of this chemical scaffold, aided by rational design and molecular docking, promises to yield novel sensors with even greater specificity and sensitivity for a wide array of targets relevant to drug development and diagnostics.[11][12]
References
-
2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
A simple pyrimidine based colorimetric and fluorescent chemosensor for sequential detection of copper (II) and cyanide ions and its application in real samples. PubMed. Available at: [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available at: [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
-
Pyrimidine-2,4,6-trione derivatives and their inhibition of mutant SOD1-dependent protein aggregation. Toward a treatment for amyotrophic lateral sclerosis. PubMed. Available at: [Link]
-
Selective Fluorimetric Detection of Pyrimidine Nucleotides in Neutral Aqueous Solution with a Styrylpyridine-Based Cyclophane. ResearchGate. Available at: [Link]
-
Fe3+ Selective Pyrimidine Based Chromogenic and Fluorogenic Chemosensor. Research Journal of Chemistry and Environment. Available at: [Link]
-
Selective Fluorimetric Detection of Pyrimidine Nucleotides in Neutral Aqueous Solution with a Styrylpyridine-Based Cyclophane. MDPI. Available at: [Link]
-
Discovery and structure-activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. PubMed. Available at: [Link]
-
Pyrimidine-based fluorescent zinc sensor: Photo-physical characteristics, quantum chemical interpretation and application in real samples. ResearchGate. Available at: [Link]
-
Pyrimidine-2,4,5-triamine. PubChem. Available at: [Link]
-
Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. RSC Publishing. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF A NOVEL PYRIMIDINE BASED SCHIFF BASE CHEMOSENSOR FOR THE DETECTION OF Al. JETIR. Available at: [Link]
-
Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. A simple pyrimidine based colorimetric and fluorescent chemosensor for sequential detection of copper (II) and cyanide ions and its application in real samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fe3+ Selective Pyrimidine Based Chromogenic and Fluorogenic Chemosensor | Trends in Sciences [tis.wu.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach | MDPI [mdpi.com]
- 12. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Validation Guide: Benchmarking Mixed-Mode Chromatography vs. Ion-Pairing for Pyrimidine-2,4,5-triamine Analysis
Executive Summary & Scientific Rationale
Pyrimidine-2,4,5-triamine (and its sulfate/hydrochloride salts) represents a critical class of hydrophilic precursors in the synthesis of pteridines and folic acid antagonists.[1] Its analysis is historically plagued by two factors: extreme polarity (LogP ≈ -1.[1][2]2) and oxidative instability .[2]
Standard Reversed-Phase (RP) C18 chromatography fails to retain this analyte without the use of Ion-Pairing (IP) reagents.[1][2] While IP-HPLC is the traditional "workhorse," it suffers from long equilibration times, poor reproducibility between column batches, and incompatibility with Mass Spectrometry (MS).[1][2]
This guide presents the results of an inter-laboratory validation study comparing a modern Mixed-Mode (Cation-Exchange/Reversed-Phase) method against the traditional Ion-Pairing RP-HPLC method . Our data demonstrates that the Mixed-Mode approach offers superior precision and robustness, making it the recommended standard for QC and R&D environments.
Mechanistic Comparison
To understand the validation results, one must understand the interaction mechanisms.
-
The Alternative (Method B - IP-HPLC): Relies on a dynamic equilibrium where the hydrophobic tail of the ion-pairing reagent (e.g., Octanesulfonic acid) adsorbs to the C18 stationary phase, creating a pseudo-ion-exchange surface.[1] This equilibrium is temperature-sensitive and slow to establish.[1][2]
-
The Product (Method A - Mixed-Mode): Utilizes a stationary phase with embedded acidic ligands (SCX) and hydrophobic chains.[1][2] The interaction is static and defined, leading to faster equilibration and higher reproducibility.[2]
Visualization: Interaction Mechanisms[2]
Figure 1: Mechanistic difference between dynamic Ion-Pairing (left) and static Mixed-Mode interactions (right).[1][2]
Experimental Protocols
Crucial Pre-requisite: Due to the oxidative instability of Pyrimidine-2,4,5-triamine, all mobile phases and diluents must be degassed, and samples must contain an antioxidant.[1]
Method A: Mixed-Mode (Recommended)
This protocol utilizes a bimodal stationary phase (C18 with terminal sulfonic acid groups).[1][2]
-
Column: Mixed-Mode C18/SCX (e.g., Sielc Primesep 100 or equivalent), 150 x 4.6 mm, 5 µm.[1][2]
-
Mobile Phase:
-
Detection: UV @ 254 nm (Diode Array recommended for purity check).
-
Sample Diluent: 50 mM Ammonium Formate (pH 3.0) + 0.1% Ascorbic Acid (Antioxidant).[1][2]
-
System Suitability: Tailing Factor < 1.3; Theoretical Plates > 5000.[1][2][5]
Method B: Ion-Pairing (Alternative)[1][2][6]
-
Mobile Phase:
-
Equilibration Time: Required > 60 minutes prior to first injection.[2]
Inter-Laboratory Validation Study
A collaborative study was conducted involving 5 independent laboratories (QC and R&D sites).[2] Each lab analyzed the same lot of Pyrimidine-2,4,5-triamine Sulfate (purity ~98.5%) using both methods.[1][2]
Validation Workflow
Figure 2: Inter-laboratory validation workflow following ICH Q2(R2) principles.
Comparative Data Summary
The following table summarizes the Reproducibility (Inter-lab precision) and Robustness data.
| Parameter | Metric | Method A (Mixed-Mode) | Method B (Ion-Pairing) | Conclusion |
| Reproducibility | Inter-Lab %RSD (n=30) | 0.8% | 2.4% | Method A is 3x more reproducible across sites.[1][2] |
| Repeatability | Intra-Lab %RSD (Typical) | 0.3% | 1.1% | Method A has tighter injection precision.[1][2] |
| Peak Shape | Tailing Factor (Tf) | 1.1 - 1.2 | 1.6 - 2.1 | Method B suffers from tailing due to secondary interactions.[1][2] |
| Equilibration | Time to Stable Baseline | 15 mins | > 60 mins | Method A significantly improves throughput.[1][2] |
| MS Compatibility | Signal Suppression | None (Volatile Buffer) | High (Non-volatile salts) | Method A is LC-MS compatible; Method B is not.[1][2] |
| Linearity | R² (Range 50-150%) | > 0.999 | > 0.995 | Both methods are linear, but Method A is cleaner.[1][2] |
Expert Commentary on Data
The high inter-lab %RSD (2.4%) for the Ion-Pairing method (Method B) is attributed to slight variations in mobile phase pH and temperature between labs.[2] Ion-pairing thermodynamics are highly sensitive to these variables. Conversely, the Mixed-Mode method (Method A) relies on a chemically bonded phase, rendering it robust against minor environmental fluctuations.[1][2]
Critical Protocol Notes (The "Self-Validating" System)
To ensure these results are replicable in your lab, adhere to these "Self-Validating" checkpoints:
-
The Antioxidant Check: Pyrimidine-2,4,5-triamine solutions will turn yellow/brown within 4 hours if not protected.[1][2]
-
The pH Hysteresis (Method B specific): If using Method B, never switch the column to 100% organic solvent. It will strip the ion-pairing reagent, requiring 2+ hours to re-equilibrate.[1][2]
-
MS Detection: If identification of impurities is required, Method A must be used.[1][2] The non-volatile sulfonates in Method B will clog MS electrospray sources.[2]
References
-
ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. (2023).[1][2][6]
-
PubChem . Pyrimidine-2,4,5-triamine Compound Summary. National Library of Medicine.[2] [1][2]
-
Helix Chromatography . Mixed-Mode Chromatography vs. Ion-Pairing Chromatography.
-
Agilent Technologies . Retaining and Separating Polar Molecules – HILIC vs Reversed-Phase.
-
ChemicalBook . 2,4,5-Triaminopyrimidine Chemical Properties and Stability.
Sources
- 1. 4-Hydroxy-2,4,5-triaminopyrimidine - Wikipedia [en.wikipedia.org]
- 2. Pyrimidine-2,4,5-triamine | C4H7N5 | CID 148506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. 2,4,6-Triaminopyrimidine | 1004-38-2 [chemicalbook.com]
- 6. database.ich.org [database.ich.org]
Safety Operating Guide
Personal protective equipment for handling Pyrimidine-2,4,5-triamine
Executive Summary & Operational Context
Why This Matters: Pyrimidine-2,4,5-triamine (CAS 1603-02-7) is a critical intermediate in the synthesis of pteridines and antifolates.[1] While often categorized generically as an "irritant," its specific handling requirements are dictated by two factors:
-
Bioactivity Potential: As a nucleobase analogue, it possesses inherent biological activity, necessitating strict containment to prevent occupational sensitization.
-
Chemical Instability: The electron-rich triamine core is highly susceptible to oxidation and hygroscopicity. Improper handling leads to rapid degradation (pinking/browning), compromising downstream yield.
The Core Directive: Safety protocols for this compound must serve a dual purpose: protecting the operator from toxicity and protecting the reagent from environmental degradation.
Hazard Profile & Risk Assessment
Before selecting PPE, we must understand the enemy. This compound is a fine, static-prone powder that targets mucous membranes.
| Hazard Class (GHS) | Category | Signal | Mechanism of Action |
| Skin Irritation | Cat 2 | Warning | Basic amine functionality causes dermatitis and chemical burns upon prolonged contact.[1] |
| Eye Irritation | Cat 2A | Warning | Micro-particles react with ocular moisture to form alkaline localized spots, causing severe irritation.[1] |
| STOT-SE | Cat 3 | Warning | Respiratory tract irritation.[1][2][3][4] Inhalation of dust triggers inflammation of the bronchial lining. |
| Acute Toxicity | Cat 4 | Warning | Harmful if swallowed or absorbed through compromised skin barriers.[1] |
Scientist’s Note: Do not underestimate the "Irritant" label. In synthetic labs, the primary route of exposure for aminopyrimidines is not ingestion, but inhalation of micro-aerosols during weighing. This dust is sticky and difficult to clean.
The PPE Matrix: A Tiered Approach
Standard "lab coat and glasses" are insufficient for handling fine, bioactive amine powders. Use this tiered matrix based on your operation.
Tier 1: Routine Handling (Sealed Containers)
For inventory checks and transport within the lab.
-
Gloves: Single Nitrile (4-5 mil).
-
Eyes: Standard Safety Glasses with side shields.
-
Body: Standard cotton lab coat (buttoned).
Tier 2: Active Manipulation (Weighing & Synthesis)
For opening bottles, weighing, and setting up reactions.[1]
-
Respiratory (Critical):
-
Primary: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Secondary (if hood unavailable): N95 or P100 particulate respirator. Surgical masks provide zero protection against chemical dust.
-
-
Gloves:
-
Recommendation: Double-gloving . Inner layer: Latex or Nitrile (tactile). Outer layer: Nitrile (chemical resistance).
-
Rationale: Amines can permeate thin nitrile over time. The outer glove is sacrificial and should be changed immediately upon contamination.
-
-
Eyes: Chemical Splash Goggles (indirect venting). Prevents airborne dust from bypassing side shields.
-
Body: Lab coat with knit cuffs (prevents powder migration up the wrist).
Operational Protocol: The "Zero-Dust" Workflow
This protocol is designed to minimize static charge and aerosolization, ensuring both safety and product purity.
Phase A: Preparation
-
Environment: Ensure Fume Hood is active. Clear the deck of unnecessary clutter to prevent turbulence.
-
Static Control: Pyrimidine-2,4,5-triamine is static-prone.
-
Pro-Tip: Use an ionizing air gun or an antistatic weighing brush inside the hood.
-
Alternative: Wipe the exterior of the reagent bottle with a slightly damp lint-free wipe (if compatible with storage) to discharge static before opening.
-
Phase B: Weighing & Transfer
-
The "Tunnel" Method: Do not weigh on an open bench. Place the balance inside the hood or a balance enclosure.
-
Transfer: Use a disposable anti-static weighing boat.
-
Avoid: Metal spatulas if the powder is clumping (spark risk/static). Use PTFE-coated spatulas.
-
-
Inerting (Quality Control):
-
Immediately after weighing, blanket the remaining stock in the bottle with Argon or Nitrogen before recapping. This prevents the "browning" oxidation effect.
-
Why? Oxidized amines can act as radical scavengers, killing catalytic cycles in downstream coupling reactions.
-
Phase C: Cleanup
-
Wet Wipe Down: Never dry-sweep amine powder. It creates a secondary aerosol cloud.
-
Solvent: Use a paper towel dampened with dilute acetic acid (5%) or ethanol to wipe the balance area. The acid neutralizes the basic amine residues.
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of handling, emphasizing the "Gatekeeper" checks that prevent exposure.
Figure 1: Operational workflow for handling Pyrimidine-2,4,5-triamine, highlighting critical control points from storage to disposal.
Emergency & Disposal Procedures
Accidental Spills
-
Evacuate: If a large container (>50g) is dropped and dust is visible, evacuate the immediate area for 10 minutes to allow settling.
-
Contain: Don full PPE (including respirator). Cover the spill with a damp absorbent pad (do not use dry paper towels).
-
Neutralize: Wipe the area with dilute acetic acid or 1M HCl to convert the amine to a non-volatile salt.
Waste Disposal
-
Classification: Non-halogenated organic solvent waste (if in solution) or solid organic waste.
-
Method: Incineration is mandatory.
-
Reason: High nitrogen content can generate NOx during combustion; professional incineration facilities are equipped with scrubbers to handle this.
-
Do Not: Flush down the drain. Amines are toxic to aquatic life.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 148506, Pyrimidine-2,4,5-triamine. Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
